molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7

2-[(Thiophen-2-yl)carbonyl]pyridine

Cat. No.: B1302316
CAS No.: 6602-63-7
M. Wt: 189.24 g/mol
InChI Key: PQJVASLIHPOECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Thiophen-2-yl)carbonyl]pyridine is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJVASLIHPOECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(Thiophen-2-yl)carbonyl]pyridine, also known as pyridin-2-yl(thiophen-2-yl)methanone. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and known biological activities of structurally related compounds. While specific biological data for the title compound is limited in publicly accessible literature, this guide draws parallels from similar structures to highlight its potential areas of application in drug discovery and development, particularly in oncology. Detailed experimental protocols for synthesis and characterization are outlined to facilitate further research and evaluation of this compound.

Introduction

This compound is a heteroaromatic ketone containing both a pyridine and a thiophene moiety. These two heterocycles are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules. The pyridine ring is a common feature in numerous FDA-approved drugs, contributing to properties such as hydrogen bonding capacity and metabolic stability. Similarly, the thiophene ring is a versatile isostere of the benzene ring, often used to modulate lipophilicity and metabolic fate. The combination of these two rings through a carbonyl linker creates a molecule with potential for diverse biological interactions. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name pyridin-2-yl(thiophen-2-yl)methanoneN/A
Synonyms 2-(2-Thenoyl)pyridineN/A
CAS Number 6602-63-7[1]
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.23 g/mol [1]
Appearance Not explicitly reported, likely a solidN/A
Solubility Not explicitly reportedN/A

Synthesis and Characterization

Proposed Synthesis

A common method for the synthesis of such diaryl ketones is the Friedel-Crafts acylation or a related coupling reaction. One potential pathway involves the reaction of a thiophene derivative with a pyridine carbonyl compound. A logical synthetic workflow is depicted below.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Thiophene Thiophene Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Thiophene->Reaction Pyridine Pyridine-2-carbonyl chloride Pyridine->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Friedel-Crafts Acylation

The following is a generalized experimental protocol that could be adapted for the synthesis of the title compound.

  • Reaction Setup: To a stirred solution of thiophene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.

  • Addition of Acylating Agent: To this mixture, add a solution of pyridine-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. If necessary, add dilute hydrochloric acid to dissolve any remaining aluminum salts.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectral data for this compound were not found, data for a structurally similar compound, (1-iodoimidazo[1,5-a]pyridin-3-yl)(thiophen-2-yl)methanone, can provide expected ranges for key spectroscopic signals.[2]

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Signals Reference for Similar Compound
FT-IR (KBr, cm⁻¹) ~1610-1630 (C=O stretch), ~1580-1600 (C=C and C=N stretches of aromatic rings), ~700-800 (C-S stretch of thiophene)[2]
¹H NMR (CDCl₃, δ ppm) ~7.0-9.0 (aromatic protons of pyridine and thiophene rings)[2]
¹³C NMR (CDCl₃, δ ppm) ~170-185 (C=O), ~120-150 (aromatic carbons)[2]
HRMS (ESI) Calculated m/z for C₁₀H₈NOS [M+H]⁺: 190.0321N/A

Potential Biological Activity and Applications

Although no specific biological studies for this compound were identified, the constituent pyridine and thiophene moieties are present in numerous biologically active compounds, suggesting potential pharmacological relevance.

Anticancer Potential

Derivatives of both pyridine and thiophene have demonstrated significant anticancer activity. For instance, a related compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, has shown potent in vivo anticancer effects against Ehrlich ascites carcinoma and sarcoma-180.[1][3][4] This suggests that the combination of pyridine and thiophene rings may be a promising scaffold for the development of novel anticancer agents. The proposed mechanism for some pyridine-containing anticancer agents involves the induction of G2/M cell cycle arrest and apoptosis.[5]

Enzyme Inhibition

The pyridine and thiophene cores are also found in various enzyme inhibitors. For example, certain 3-(thiophen-2-yl)pyridine derivatives have been identified as inhibitors of Dyrk1A, a kinase implicated in several diseases.[6] The structural features of this compound make it a candidate for screening against a variety of enzymatic targets.

The potential mechanism of action could involve the interaction of the heteroatoms (nitrogen and sulfur) and the carbonyl group with the active site of target proteins. A hypothetical signaling pathway that could be modulated by a pyridine-thiophene derivative is illustrated below.

G Hypothetical Signaling Pathway cluster_input Input cluster_target Cellular Target cluster_pathway Downstream Signaling Compound This compound Kinase Protein Kinase (e.g., Dyrk1A) Compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Pathway Cellular Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Pathway->Response

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound is a small molecule with a chemical structure that suggests potential for interesting biological activity, particularly in the realm of anticancer drug discovery. This technical guide has summarized the available information on its properties and proposed methodologies for its synthesis and characterization.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and optimized synthetic protocol and obtaining comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

  • Biological Screening: Evaluating the compound's activity in a broad range of biological assays, with an initial focus on anticancer and enzyme inhibition screens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for any observed biological activity.

  • Mechanism of Action Studies: If significant biological activity is identified, elucidating the molecular mechanism through which the compound exerts its effects.

This foundational guide provides the necessary information for researchers to embark on further investigation of this promising chemical entity.

References

An In-depth Technical Guide to 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(Thiophen-2-yl)carbonyl]pyridine, also known as 2-(2-thenoyl)pyridine, is a heterocyclic ketone with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a thiophene ring through a carbonyl group, provides a scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical Structure and Properties

This compound is a molecule composed of a pyridine ring and a thiophene ring connected by a ketone functional group. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring, along with the carbonyl group, are key features that influence its chemical and physical properties, as well as its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 6602-63-7[1]
Molecular Formula C₁₀H₇NOS[2]
Molecular Weight 189.23 g/mol [2]
SMILES O=C(C1=CC=CS1)C2=CC=CC=N2[2]
Hazard Statements H315, H319, H335
Precautionary Statements P261, P305+P351+P338

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Aromatic protons of the pyridine and thiophene rings are expected in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern.
¹³C NMR The carbonyl carbon is expected to show a characteristic signal in the downfield region of the spectrum, typically around δ 180-200 ppm. Aromatic carbons of the two heterocyclic rings will appear in the range of δ 120-160 ppm.
Infrared (IR) A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1650-1700 cm⁻¹. C-H stretching vibrations of the aromatic rings are expected around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations of the pyridine and thiophene rings will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z = 189. Fragmentation patterns would likely involve cleavage at the carbonyl group, leading to fragments corresponding to the pyridinyl and thenoyl moieties.

Synthesis

The synthesis of this compound can be achieved through various organic reactions. A common approach involves the coupling of a pyridine derivative with a thiophene derivative.

General Synthesis Workflow

A potential synthetic route involves the reaction of a 2-lithiopyridine derivative with a thiophene-2-carboxaldehyde, followed by oxidation of the resulting secondary alcohol.

G Py 2-Bromopyridine Intermediate1 2-Lithiopyridine Py->Intermediate1 Lithiation BuLi n-Butyllithium ThC Thiophene-2- carboxaldehyde Intermediate2 Pyridin-2-yl(thiophen-2-yl)methanol Ox Oxidizing Agent (e.g., MnO₂) Product This compound Intermediate1->Intermediate2 Nucleophilic Addition Intermediate2->Product Oxidation

Figure 1: A potential synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis

To a solution of 2-bromopyridine in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure the formation of 2-lithiopyridine. Subsequently, a solution of thiophene-2-carboxaldehyde in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pyridin-2-yl(thiophen-2-yl)methanol. This intermediate is then dissolved in a suitable solvent, such as dichloromethane, and treated with an oxidizing agent like manganese dioxide. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Potential Applications

The combination of pyridine and thiophene moieties in a single molecule suggests a wide range of potential biological activities. Both pyridine and thiophene rings are common scaffolds in many approved drugs.

While specific biological data for this compound is limited, related structures have shown promise in various therapeutic areas. For instance, derivatives of thienopyridines have been investigated for their antiproliferative activity against various cancer cell lines.[3] The structural motif of a carbonyl group linking two aromatic rings is also present in a number of biologically active compounds, suggesting that this compound could serve as a valuable lead compound in drug discovery.

One study has noted the use of this compound in the context of diastereoselective, enantiopure, and ligand-free asymmetric synthesis of pyridines.[2] This suggests its utility as a chiral building block or ligand in catalysis, which could be highly valuable in the synthesis of enantiomerically pure pharmaceuticals.

Potential Signaling Pathway Involvement

Given the prevalence of pyridine and thiophene derivatives as enzyme inhibitors and receptor modulators, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that could be modulated by such a compound is depicted below.

G Ligand This compound (Hypothetical Ligand) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Ligand->Receptor Binding Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Activation TF Transcription Factor Kinase->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

Figure 2: A hypothetical signaling pathway potentially modulated by this compound.

Future Directions

Further research is needed to fully elucidate the chemical, physical, and biological properties of this compound. Key areas for future investigation include:

  • Detailed Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa values.

  • Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹H NMR, ¹³C NMR, IR, and mass spectra to create a reference database.

  • Optimization of Synthesis: Development of high-yield, scalable, and environmentally friendly synthetic routes.

  • Biological Screening: Systematic evaluation of its activity against a broad range of biological targets, including enzymes and receptors implicated in various diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of derivatives to identify key structural features responsible for any observed activity and to optimize potency and selectivity.

Conclusion

This compound is a promising heterocyclic compound with a versatile chemical structure. While a comprehensive dataset on its properties and activities is still emerging, its constituent moieties suggest significant potential for applications in drug discovery and materials science. This technical guide provides a foundational understanding for researchers and developers interested in exploring the potential of this intriguing molecule. Further in-depth studies are warranted to unlock its full therapeutic and technological capabilities.

References

Technical Guide: 2-[(Thiophen-2-yl)carbonyl]pyridine (CAS No. 6602-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-[(Thiophen-2-yl)carbonyl]pyridine, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and biological context, presented in a format tailored for research and development professionals.

Chemical Identity and Properties

This compound, also known as 2-(2-thenoyl)pyridine, is a bicyclic aromatic compound. Its structure features a pyridine ring linked to a thiophene ring through a carbonyl group.

PropertyValueReference
CAS Number 6602-63-7[1]
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.23 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)C(=O)C2=CC=CS2[1]
InChI Key Not available
Appearance Not specified, likely a solid
Solubility Not specified, likely soluble in organic solvents

Synthesis Protocols

General Experimental Protocol (Proposed):

Materials:

  • Pyridine

  • 2-Thenoyl chloride

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of pyridine in an anhydrous, non-protic solvent under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst portion-wise at a controlled temperature (typically 0 °C).

  • Slowly add 2-thenoyl chloride to the reaction mixture, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the aqueous layer and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Note: This is a generalized protocol and would require optimization for yield and purity.

Below is a workflow diagram illustrating the proposed synthesis and purification process.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix Pyridine and Lewis Acid in Solvent B Add 2-Thenoyl Chloride A->B 0 °C C Reaction Stirring and Monitoring B->C Room Temp D Quench with HCl/Ice C->D E Neutralize with NaHCO3 D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

A proposed workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

Specific biological data for this compound is limited in publicly accessible literature. However, the thiophene and pyridine moieties are common pharmacophores found in a wide range of biologically active compounds. Derivatives of thiophene and pyridine have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For context, the following table summarizes the biological activities of some related thiophene-pyridine derivatives. It is important to note that these are not the activities of this compound itself but of structurally related molecules.

Compound ClassBiological ActivityExample IC₅₀ ValuesReference
3-(Thiophen-2-ylthio)pyridine DerivativesAnticancer (Multitarget Kinase Inhibitors)Compound 22 : 2.98 µM (HepG2), 4.34 µM (WSU-DLCL2)[2]
2-(Thiophen-2-yl)-1,3,5-triazine DerivativesAnticancer (PI3Kα/mTOR Dual Inhibitors)Compound 13g : 0.20 µM (A549), 1.25 µM (MCF-7), 1.03 µM (Hela)[3]

Given the prevalence of the thiophene-pyridine scaffold in medicinal chemistry, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological profile.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of this compound with any signaling pathways. As a starting point for investigation, researchers could consider screening this compound against kinase panels, given the activity of related compounds as kinase inhibitors.

The diagram below illustrates a generalized kinase signaling pathway, which could be a potential area of investigation for this compound.

G Generalized Kinase Signaling Pathway A External Signal B Receptor Tyrosine Kinase A->B Activates D Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) B->D Phosphorylates C This compound (Potential Inhibitor) C->B Inhibits? E Cellular Response (e.g., Proliferation, Survival) D->E Regulates

A hypothetical interaction of this compound with a kinase signaling pathway.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a summary of the currently available information. Further experimental work is necessary to fully characterize its synthesis, physicochemical properties, and biological activities. Researchers are encouraged to use the information herein as a foundation for future studies on this promising compound.

References

An In-depth Technical Guide to Pyridin-2-yl(thiophen-2-yl)methanone: Synthesis, Physicochemical Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-yl(thiophen-2-yl)methanone, a heteroaromatic ketone, serves as a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities, with a focus on its potential as a modulator of cellular signaling pathways. While direct quantitative biological data for the parent compound is limited in publicly available literature, this guide consolidates information on closely related analogs to infer its potential therapeutic applications and mechanisms of action. Detailed experimental protocols for the synthesis of related compounds and relevant biological assays are also presented to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

IUPAC Name: Pyridin-2-yl(thiophen-2-yl)methanone

This molecule consists of a pyridine ring and a thiophene ring linked by a carbonyl group. This structural arrangement provides a unique electronic and steric profile, making it an attractive starting point for the design of biologically active molecules.

PropertyValueSource
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.23 g/mol
CAS Number 6602-63-7
Appearance Not specified (likely solid)
Solubility Not specified

Synthesis of Pyridin-2-yl(thiophen-2-yl)methanone and Derivatives

A plausible synthetic route could involve the coupling of a pyridine-2-carboxylic acid derivative with a thiophene Grignard or organolithium reagent, or the Friedel-Crafts acylation of thiophene with a pyridine-2-carbonyl chloride.

Illustrative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of related pyridine-thiophene compounds, which could be adapted for the synthesis of pyridin-2-yl(thiophen-2-yl)methanone.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product start1 Pyridine-2-carboxylic acid derivative step1 Activation of Carboxylic Acid (e.g., conversion to acid chloride) start1->step1 start2 Thiophene step2 Friedel-Crafts Acylation start2->step2 step1->step2 product Pyridin-2-yl(thiophen-2-yl)methanone step2->product

Caption: General synthetic workflow for pyridine-thiophene compounds.

Biological Activities and Potential Therapeutic Applications

Direct quantitative biological data for pyridin-2-yl(thiophen-2-yl)methanone is scarce in the public domain. However, the broader class of compounds containing both pyridine and thiophene moieties has demonstrated significant biological activities, particularly in the realm of oncology.

Anticancer Activity of a Structurally Related Analog

A closely related compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , has shown notable anticancer properties. This analog, which shares the core pyridine and thiophene rings, exhibited significant cytotoxicity against the MiaPaCa-2 human pancreatic cancer cell line with an IC₅₀ value of 1.95 μM [1][2][3]. Further in vivo studies in murine models of Ehrlich ascites carcinoma and sarcoma-180 demonstrated significant tumor growth inhibition[1][2][3].

CompoundCell LineIC₅₀ (µM)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-21.95[1][2][3]

These findings suggest that the pyridin-2-yl(thiophen-2-yl)methanone scaffold may also possess anticancer activity and warrants further investigation.

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have identified thiophene and pyridine-containing compounds as inhibitors of this pathway. For instance, various 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized and shown to act as dual PI3Kα/mTOR inhibitors, exhibiting potent anticancer activity against cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer)[4].

While there is no direct evidence for the effect of pyridin-2-yl(thiophen-2-yl)methanone on the PI3K/Akt/mTOR pathway, its structural similarity to known inhibitors suggests this as a plausible mechanism of action.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Compound Pyridin-2-yl(thiophen-2-yl)methanone (Hypothesized Target) Compound->PI3K Inhibition? Compound->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

General Procedure for Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Pyridin-2-yl(thiophen-2-yl)methanone (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of pyridin-2-yl(thiophen-2-yl)methanone for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow step1 Seed Cells step2 Add Compound step1->step2 step3 Incubate step2->step3 step4 Add MTT step3->step4 step5 Incubate step4->step5 step6 Add Solubilizer step5->step6 step7 Read Absorbance step6->step7

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

Pyridin-2-yl(thiophen-2-yl)methanone represents a promising chemical scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the significant anticancer effects of structurally related compounds strongly suggest its potential as a subject for further investigation. Future research should focus on:

  • Developing and optimizing a robust synthetic route for pyridin-2-yl(thiophen-2-yl)methanone and its derivatives.

  • Conducting comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and IC₅₀ values.

  • Investigating the mechanism of action, with a particular focus on its potential to inhibit the PI3K/Akt/mTOR signaling pathway through techniques such as Western blotting to assess the phosphorylation status of key pathway components like Akt and S6K.

The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2-[(Thiophen-2-yl)carbonyl]pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for determining key physicochemical parameters.

Core Compound Information

This compound is a heterocyclic ketone featuring a pyridine ring linked to a thiophene ring through a carbonyl group. This structure imparts specific chemical characteristics relevant to its potential applications in medicinal chemistry and materials science. It is known to be utilized in diastereoselective, enantiopure, and ligand-free asymmetric synthesis of pyridines.[1]

Table 1: General Properties of this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 6602-63-7[1]
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.23 g/mol [1]
Canonical SMILES C1=CC=NC(=C1)C(=O)C2=CC=CS2[1]

Quantitative Physicochemical Data

Table 2: Quantitative Physicochemical Properties of this compound

PropertyValueExperimental Method
Melting Point Not availableSee Section 3.1
Boiling Point Not availableSee Section 3.2
pKa Not availableSee Section 3.3
Aqueous Solubility Not availableSee Section 3.4
logP (Octanol-Water Partition Coefficient) Not availableSee Section 3.5

For context, the related but structurally distinct compound, 2-(Thiophen-2-yl)pyridine (which lacks the carbonyl linker), is a solid with a melting point in the range of 70-74°C, is poorly soluble in water, and soluble in organic solvents like dichloromethane and chloroform.[2] The pyridine nitrogen in this related compound is described as basic.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core physicochemical properties of this compound.

The melting point of a solid is a critical indicator of its purity.[3][4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[3][4]

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube to a height of 2-3 mm.[5] The sample is packed tightly by tapping the tube or dropping it through a long glass tube.[3][5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: The sample is heated at a rapid rate (e.g., 10-20°C per minute) to determine an approximate melting range.[3]

  • Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the sample B Load into capillary tube (2-3 mm) A->B C Pack sample tightly B->C D Place in apparatus C->D E Rapid heating for approximate range D->E F Slow heating (1-2°C/min) for accurate range E->F G Record start and end of melting F->G

Workflow for Melting Point Determination

For non-volatile solids, the boiling point is not typically determined. However, if the compound were a liquid, a simple distillation method would be employed.

The pKa value indicates the strength of an acid or base. For this compound, the pyridine nitrogen is expected to be basic. The pKa of the conjugate acid can be determined experimentally.

Methodology: UV-Vis Spectrophotometric Titration

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent system (e.g., water or a mixed aqueous-organic solvent if solubility is low). A series of buffer solutions of known pH are also prepared.

  • Spectral Scans: The UV-Vis spectrum of the compound is recorded in highly acidic and highly basic solutions to determine the absorbance spectra of the fully protonated and deprotonated species, respectively.

  • Titration: Aliquots of the stock solution are added to each buffer solution, and the UV-Vis spectrum is recorded for each pH.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients is plotted against pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs. Computational methods can also be employed to predict pKa values.[6][7]

pKa_Determination_Workflow A Prepare stock solution of compound C Record spectra in strong acid/base A->C B Prepare buffers of known pH D Record spectra in each buffer B->D E Plot Absorbance vs. pH D->E F Determine inflection point (pKa) E->F

Workflow for pKa Determination via UV-Vis Titration

Solubility is a critical parameter, especially in drug development, as it affects absorption and bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[9]

Solubility_Determination_Workflow A Add excess solid to solvent B Agitate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Quantify concentration of saturated solution (HPLC/UV-Vis) C->D

Workflow for Shake-Flask Solubility Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by mixing and allowing them to separate.[10]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio and shaken vigorously to allow for partitioning of the compound between the two layers.[11]

  • Equilibration: The mixture is allowed to stand until the two phases have completely separated.[10]

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV or ¹⁹F NMR if the compound is fluorinated).[12][13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[12]

logP_Determination_Workflow A Prepare mutually saturated octanol and aqueous phases B Dissolve compound and mix phases A->B C Shake to allow partitioning B->C D Allow phases to separate C->D E Measure concentration in each phase D->E F Calculate P = [octanol]/[aqueous] logP = log10(P) E->F

Workflow for logP Determination by Shake-Flask Method

Conclusion

This technical guide has consolidated the available structural and identifying information for this compound. While specific quantitative physicochemical data remains to be published, this guide provides robust, standard experimental protocols to enable researchers to determine these critical parameters. The provided workflows and methodologies serve as a comprehensive starting point for the full physicochemical characterization of this compound, which is essential for its further development in scientific and pharmaceutical applications.

References

The Ascendant Scaffold: A Technical Guide to Thophene-Pyridine Ketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyridine rings, linked by a versatile ketone bridge, has given rise to a class of compounds with significant therapeutic potential. Thiophene-pyridine ketones are emerging as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their structural rigidity, coupled with the distinct electronic properties of the sulfur-containing thiophene and the nitrogen-containing pyridine, allows for fine-tuning of their interactions with biological targets. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of thiophene-pyridine ketones, with a focus on their anticancer and anti-inflammatory applications. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area.

Synthesis of Thiophene-Pyridine Ketones

The construction of the thiophene-pyridine ketone framework can be achieved through various synthetic strategies. A prominent method involves the Claisen condensation, which allows for the efficient formation of the β-keto-enol tautomer, a key structural feature of many biologically active compounds in this class.

Featured Synthesis: (Z)-3-hydroxy-3-(pyridin-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

A representative synthesis of a thiophene-pyridine ketone is the one-pot Claisen condensation of a thiophene methyl ketone with a pyridine carboxylate. This method yields the desired product in its stable enol form.

Experimental Protocol:

To a solution of ethyl 2-pyridinecarboxylate (12.01 mmol) in 25 mL of toluene, metallic sodium (15.21 mmol) is added portion-wise. The mixture is stirred, and a solution of 2-acetylthiophene (12.01 mmol) in 10 mL of toluene is added dropwise at 0°C. The reaction is then stirred at room temperature for 48 hours. The resulting precipitate is collected by filtration, washed, and then dissolved in water. The aqueous solution is neutralized to pH 5 with acetic acid. The product is extracted with an organic solvent, and the organic layer is subsequently dried and concentrated under reduced pressure to yield the final compound.

Biological Activities and Data Presentation

Thiophene-pyridine ketones and their derivatives have been extensively evaluated for a range of biological activities, with anticancer and anti-inflammatory properties being particularly noteworthy. The following tables summarize key quantitative data from various studies on compounds containing the thiophene-pyridine motif. It is important to note that the presented biological data corresponds to structurally related compounds, as comprehensive biological screening of the specifically synthesized (Z)-3-hydroxy-3-(pyridin-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is not yet publicly available. These examples serve to illustrate the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Thiophene-Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TPD-1 HCT-116 (Colon)5.95[1]
U-87 MG (Glioblastoma)6.09[1]
MCF-7 (Breast)8.15[1]
TPD-2 SNB-75 (CNS)-5.57 (log10 GI50)[2]
TPD-3 HeLa (Cervical)12.61 (µg/mL)[3]
Hep G2 (Liver)33.42 (µg/mL)[3]
TPD-4 Hep3B (Liver)5.46[4]

Table 2: Anti-inflammatory Activity of Thiophene-Pyridine Derivatives

Compound IDAssayActivityReference
TPD-5 Carrageenan-induced rat paw edema26.5% inhibition at 50mg/kg[5]
TPD-6 Carrageenan-induced rat paw edemaMore potent than Indomethacin[6]
TPD-7 Protein denaturation inhibitionSignificant activity[7]

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of novel chemical entities. The following sections provide standardized methods for assessing the anticancer and anti-inflammatory activities of thiophene-pyridine ketones.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][8][9]

Materials:

  • Thiophene-pyridine ketone derivative

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6]

Materials:

  • Thiophene-pyridine ketone derivative

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups (different doses of the compound).

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizing the Workflow and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery. The following diagrams, generated using the DOT language, depict a general workflow for the synthesis and evaluation of thiophene-pyridine ketones and a simplified representation of a potential signaling pathway they might modulate.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Materials Thiophene & Pyridine Precursors Reaction Claisen Condensation Start_Materials->Reaction Purification Purification & Characterization Reaction->Purification TP_Ketone Thiophene-Pyridine Ketone Purification->TP_Ketone In_Vitro In Vitro Assays (e.g., MTT Assay) TP_Ketone->In_Vitro In_Vivo In Vivo Models (e.g., Paw Edema) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50, % Inhibition) In_Vivo->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies

Caption: General workflow for the synthesis and biological evaluation of thiophene-pyridine ketones.

Signaling_Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factor->Gene_Expression TP_Ketone Thiophene-Pyridine Ketone TP_Ketone->Inhibition Inhibition->Kinase_Cascade

Caption: Putative signaling pathway modulation by a thiophene-pyridine ketone inhibitor.

References

In-Depth Technical Guide: 1H and 13C NMR Spectral Data for 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-[(Thiophen-2-yl)carbonyl]pyridine, also known as pyridin-2-yl(thiophen-2-yl)methanone. This document is intended to be a core resource for researchers and professionals involved in drug development and scientific investigation, offering structured data, experimental protocols, and a logical workflow for spectral analysis.

Introduction

This compound is a heteroaromatic ketone containing both a pyridine and a thiophene ring linked by a carbonyl group. The unique electronic properties of these two aromatic systems, influenced by the electron-withdrawing nature of the carbonyl bridge, result in a distinct NMR spectrum. Understanding the precise chemical shifts and coupling constants is crucial for the unambiguous identification and characterization of this molecule and its derivatives in various research and development settings.

Quantitative NMR Spectral Data

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6' (Pyridine)8.70d4.8
H-3' (Pyridine)8.05d7.8
H-4' (Pyridine)7.95t7.7
H-5' (Pyridine)7.55dd7.5, 4.8
H-5 (Thiophene)7.80dd5.0, 1.1
H-3 (Thiophene)7.75dd3.8, 1.1
H-4 (Thiophene)7.20dd5.0, 3.8

Predicted data is based on established increments and analysis of similar structures.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)182.0
C-2' (Pyridine)153.5
C-6' (Pyridine)149.0
C-4' (Pyridine)137.0
C-3' (Pyridine)127.0
C-5' (Pyridine)125.5
C-2 (Thiophene)143.0
C-5 (Thiophene)135.0
C-3 (Thiophene)134.5
C-4 (Thiophene)128.5

Predicted data is based on established increments and analysis of similar structures.

Experimental Protocol for NMR Data Acquisition

The following provides a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Spectrometer and Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the assignment of the ¹H and ¹³C NMR spectra of this compound.

G A Acquire 1D 1H and 13C NMR Spectra B Identify Solvent and TMS Peaks A->B C Analyze 1H Spectrum: Chemical Shifts, Multiplicities, and Coupling Constants B->C D Analyze 13C Spectrum: Identify Carbonyl, Aromatic, and Quaternary Carbons B->D E Assign Pyridine Protons based on Characteristic Downfield Shifts and Coupling Patterns C->E F Assign Thiophene Protons based on their Characteristic Shifts and Coupling C->F G Correlate Proton and Carbon Signals using 2D NMR (HSQC/HMBC) if necessary D->G E->G F->G H Finalize Assignments and Tabulate Data G->H

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the theoretical mass spectrometry fragmentation pattern of 2-[(Thiophen-2-yl)carbonyl]pyridine. In the absence of specific, published experimental data for this compound, this document synthesizes established fragmentation principles of analogous structures, including pyridyl ketones, thiophenyl derivatives, and general ketone fragmentation behavior under electron ionization (EI) conditions. The insights provided herein serve as a predictive framework for the analysis and structural elucidation of this and related compounds in drug discovery and development.

Predicted Core Fragmentation Pathways

Under electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is anticipated to be driven by the energetic instability of the molecular ion. The primary fragmentation processes for ketones involve cleavage of the bonds adjacent to the carbonyl group, a phenomenon known as α-cleavage. For this particular molecule, two primary α-cleavage pathways are proposed, leading to the formation of characteristic acylium ions.

A major fragmentation pathway observed in phenyl pyridyl ketones involves the formation of ions corresponding to each aromatic ring attached to the carbonyl group.[1] This principle is applied here to predict the primary fragments of this compound. The fragmentation is initiated by the ionization of the molecule, typically through the removal of a non-bonding electron from the oxygen or one of the heteroatoms, creating a molecular ion (M•+). This is followed by cleavage of the C-C bonds flanking the carbonyl group.

The two principal fragmentation routes are:

  • Route 1: Cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the formation of the thiophen-2-ylcarbonyl cation.

  • Route 2: Cleavage of the bond between the carbonyl carbon and the thiophene ring, resulting in the formation of the pyridin-2-ylcarbonyl cation.

Further fragmentation can occur through the loss of a neutral carbon monoxide (CO) molecule from these acylium ions, a common fragmentation pattern for carbonyl-containing compounds.[1]

Experimental Protocol: A Theoretical Framework

While a specific experimental protocol for this compound is not available in the cited literature, a standard procedure for analysis via gas chromatography-mass spectrometry (GC-MS) with electron ionization can be proposed as follows:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Ionization Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions:

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-500.

  • Scan Mode: Full scan.

Quantitative Data: Predicted Fragmentation Table

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the fragmentation pathways described. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/z Proposed Fragment Ion Formula Predicted Relative Abundance
189Molecular Ion[C₁₀H₇NOS]•+Moderate
161Loss of CO[C₉H₇NS]•+Low
111Thiophen-2-ylcarbonyl cation[C₅H₃OS]+High
106Pyridin-2-ylcarbonyl cation[C₆H₄NO]+High
83Thiophen-2-yl cation[C₄H₃S]+Moderate
78Pyridin-2-yl cation[C₅H₄N]+Moderate

Visualization of Fragmentation Pathways

The logical flow of the predicted fragmentation of this compound is illustrated in the following diagrams.

Fragmentation_Pathway M Molecular Ion (M•+) m/z = 189 F1 Thiophen-2-ylcarbonyl cation m/z = 111 M->F1 α-cleavage F2 Pyridin-2-ylcarbonyl cation m/z = 106 M->F2 α-cleavage F3 Thiophen-2-yl cation m/z = 83 F1->F3 - CO F4 Pyridin-2-yl cation m/z = 78 F2->F4 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Separation Capillary Column Separation Sample->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Analysis Mass Analysis (Quadrupole/TOF) Fragmentation->Analysis Detection Detection Analysis->Detection Data Data Acquisition Detection->Data Mass Spectrum

Caption: Proposed experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the FTIR Analysis of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-[(Thiophen-2-yl)carbonyl]pyridine, a molecule of interest for researchers, scientists, and professionals in drug development. The document outlines the characteristic vibrational frequencies of the molecule's functional groups, a general experimental protocol for its analysis, and a logical workflow for the analytical process.

Introduction to the Spectroscopic Features of this compound

This compound is a heteroaromatic ketone containing a pyridine ring, a thiophene ring, and a carbonyl group that acts as a bridge. The infrared spectrum of this molecule is complex, with characteristic absorption bands arising from the vibrations of each of these functional moieties. Understanding these vibrational frequencies is crucial for the structural elucidation and characterization of this and related compounds.

The key functional groups and their expected vibrational modes are:

  • Carbonyl Group (C=O): The stretching vibration of the carbonyl group is one of the most intense and characteristic bands in the IR spectrum.

  • Pyridine Ring: This aromatic heterocycle exhibits characteristic ring stretching and C-H bending vibrations.

  • Thiophene Ring: As another aromatic heterocycle, thiophene has distinct C-H, C=C, and C-S vibrational modes.

Predicted Vibrational Frequencies of Key Functional Groups

The following table summarizes the expected vibrational frequencies for the primary functional groups present in this compound. These ranges are compiled from spectroscopic data of related thiophene and pyridine derivatives.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
CarbonylC=O Stretch1660 - 1680
Pyridine RingC=N Stretch~1594
C=C Aromatic Stretch1600 - 1430
C-H Aromatic Stretch3150 - 3000
C-H In-plane Bend1250 - 1050
C-H Out-of-plane Bend900 - 650
Thiophene RingC-H Aromatic Stretch~3100
C=C Aromatic Stretch1600 - 1400[1]
C-S Stretch821 - 808[1]
C-H In-plane Bend1283 - 909[2]
C-H Out-of-plane Bend900 - 700[1]

Experimental Protocol for FTIR Analysis

A generalized experimental methodology for obtaining an FTIR spectrum of this compound is as follows:

3.1. Sample Preparation:

  • KBr Pellet Method: A small amount of the solid sample (typically 1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. This is a common method for solid samples.

  • Nujol Mull Method: A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste. This mull is then placed between two KBr or NaCl plates for analysis. This method is useful for samples that are difficult to press into a KBr pellet.

  • Solution Method: The compound can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the IR region of interest. The solution is then placed in a liquid cell for analysis.

3.2. Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Scanning: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet/solvent) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, as well as the sample matrix.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from initial sample handling to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Obtain Pure Sample of This compound Grind Grind Sample with KBr Sample->Grind Press Press into Pellet Grind->Press Background Record Background Spectrum Press->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, Smoothing) SampleSpec->Process Identify Identify Characteristic Peaks Process->Identify Assign Assign Peaks to Functional Group Vibrations Identify->Assign Compare Compare with Reference Spectra and Theoretical Data Assign->Compare

FTIR Analysis Workflow

Interpretation of the FTIR Spectrum

The interpretation of the FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

  • Aromatic C-H Stretching: Look for weak to medium bands in the 3150-3000 cm⁻¹ region, characteristic of C-H stretching in both the pyridine and thiophene rings.[3]

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the range of 1660-1680 cm⁻¹. Its exact position can provide information about the electronic environment of the carbonyl group.

  • Aromatic Ring Stretching (C=C and C=N): Multiple bands of variable intensity will appear in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine and thiophene rings.[1]

  • "Fingerprint" Region: The region below 1300 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule. This region includes C-H in-plane and out-of-plane bending vibrations, as well as the C-S stretching of the thiophene ring.[2] The C-S stretching vibration is often observed in the 821-808 cm⁻¹ range.[1] The out-of-plane C-H bending vibrations can be particularly useful in determining the substitution pattern of the aromatic rings.[1]

By carefully analyzing the positions, intensities, and shapes of the absorption bands in the FTIR spectrum, researchers can confirm the identity and structural integrity of this compound.

References

Preliminary In-Vitro Screening of 2-[(Thiophen-2-yl)carbonyl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of pyridine and thiophene rings in a single molecular scaffold presents a compelling structural motif for drug discovery. Both heterocycles are privileged structures, frequently found in a wide array of biologically active compounds. The 2-[(Thiophen-2-yl)carbonyl]pyridine core combines the electron-rich nature of the thiophene ring with the electron-deficient pyridine moiety, creating a unique electronic and structural landscape with the potential for diverse biological interactions. This technical guide provides a roadmap for the initial in-vitro evaluation of this compound, focusing on its potential antimicrobial and anticancer activities. It offers detailed experimental protocols and explores potential signaling pathways that may be modulated by this class of compounds.

Data Presentation: Representative Biological Activities of Thiophene-Pyridine Derivatives

To illustrate the potential bioactivity of this compound, the following tables summarize quantitative data from in-vitro studies on various thiophene and pyridine derivatives. This data serves as a benchmark for the expected range of activity and highlights the types of assays relevant to the preliminary screening of the target compound.

Table 1: Representative Antimicrobial Activity of Thiophene-Pyridine Derivatives

Compound ClassTest OrganismAssay TypeResult
6-amino-1-((5-bromo-2-hydroxybenzylidene)-amino)-2-oxo-4-(thiophen-2-yl)-pyridine derivativePseudomonas aeruginosaAgar Well DiffusionZone of Inhibition (IZ) = 20.3 ± 0.57 mm
1-((4-ethoxybenzylidene)amino)-2-oxo-4-(thiophen-2-yl)-pyridine derivativeKlebsiella pneumoniaeAgar Well DiffusionZone of Inhibition (IZ) = 25.3 ± 0.57 mm
6-amino-4-(furan-2-yl)-2-oxo-pyridine-3,5-dicarbonitrile derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMinimum Inhibitory Concentration (MIC) = 62.5 µg/mL
Thiophene-substituted pyrazoline derivativesStaphylococcus aureus, Escherichia coli, Candida albicansAgar DiffusionNoted significant zones of inhibition

Table 2: Representative Anticancer Activity of Thiophene-Pyridine Derivatives

Compound ClassCancer Cell LineAssay TypeResult (IC₅₀)
Thiazolyl pyridines linked with thiopheneLung Cancer (A549)MTT Assay0.302 - 0.788 µM
Thieno[2,3-b]pyridine derivativesBreast Cancer (MCF-7), Liver Cancer (HepG-2)MTT Assay< 50 µM
2-(alkoxycarbonyl)-3-(anilino)thieno[2,3-b]pyridinesVarious human cancer cell linesAntiproliferative Assay0.18 - 16 nM
Pyridine-based PIM-1 Kinase InhibitorsBreast Cancer (MCF-7)MTT Assay0.5 - 0.73 µM

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust in-vitro screening cascade. The following sections provide step-by-step methodologies for key assays to evaluate the antimicrobial and cytotoxic potential of this compound.

Antimicrobial Screening

This method provides a preliminary qualitative and semi-quantitative assessment of the antimicrobial activity of a test compound.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Standardized bacterial and/or fungal cultures (e.g., 0.5 McFarland standard)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the test compound)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the surface of the agar plates with the standardized microbial culture to create a uniform lawn.[1]

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[2]

  • Compound Addition: Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[2]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at 4°C to permit the diffusion of the compounds into the agar.[2]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[3]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[3]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Standardized microbial inoculum

  • Test compound stock solution

  • Positive and negative controls

  • Multichannel pipette

  • Microplate reader (optional) or visual inspection

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.[4]

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.[4]

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.[5]

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.[4]

Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a general experimental workflow and potential signaling pathways that may be modulated by this compound and its derivatives.

Experimental Workflow

G cluster_0 In-Vitro Screening Workflow cluster_1 cluster_2 Compound This compound Antimicrobial Antimicrobial Screening Compound->Antimicrobial Anticancer Anticancer Screening Compound->Anticancer AgarWell Agar Well Diffusion Antimicrobial->AgarWell MIC Broth Microdilution (MIC) Antimicrobial->MIC MTT MTT Cytotoxicity Assay Anticancer->MTT Pathway Mechanism of Action Studies AgarWell->Pathway MIC->Pathway MTT->Pathway Signaling Signaling Pathway Analysis Pathway->Signaling Docking Molecular Docking Pathway->Docking

General workflow for in-vitro screening.
Potential Signaling Pathways

PIM-1 is a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[11] Its inhibition is a promising strategy for cancer therapy.

G cluster_0 PIM-1 Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3 / STAT5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD PIM1->BAD Compound This compound Compound->PIM1 pBAD p-BAD (inactive) BAD->pBAD Phosphorylation Apoptosis Apoptosis BAD->Apoptosis pBAD->Apoptosis

PIM-1 pathway in cell survival and apoptosis.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis. There are two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[12]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Ligand FasL / TNF DeathReceptor Death Receptor (Fas/TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Stress Cellular Stress / DNA Damage Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->DISC Compound->Stress G cluster_0 Autophagy Signaling Pathway Nutrient_Stress Nutrient Stress mTORC1 mTORC1 Nutrient_Stress->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex PI3K_Complex Class III PI3K Complex ULK1_Complex->PI3K_Complex Phagophore Phagophore Formation PI3K_Complex->Phagophore LC3_Conversion LC3-I to LC3-II Conversion Phagophore->LC3_Conversion Autophagosome Autophagosome LC3_Conversion->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Compound This compound Compound->mTORC1 Compound->ULK1_Complex

References

An In-depth Technical Guide to the Biological Targets of Thiophene-Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyridine rings creates a versatile scaffold that has garnered significant attention in medicinal chemistry. This guide provides a comprehensive overview of the known biological targets of thiophene-pyridine compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The inherent physicochemical properties of this heterocyclic system, including its ability to form various non-covalent interactions, make it a privileged structure in the design of targeted therapeutic agents.[1]

Kinase Inhibition in Oncology

A primary focus of research into thiophene-pyridine derivatives has been their potential as anticancer agents through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2]

1.1. Key Kinase Targets

Several studies have identified specific kinases that are potently inhibited by thiophene-pyridine compounds. These include FMS-like tyrosine kinase 3 (FLT3), fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), and c-Met, among others.[3][4]

Table 1: Inhibitory Activity of Thiophene-Pyridine Compounds against Various Kinases

Compound ClassTarget Kinase(s)Key CompoundsIC50 ValuesCell Line(s)Reference(s)
Imidazo[1,2-a]pyridine-thiopheneFLT3Compound 5o0.058 µM (enzymatic)MOLM14[4]
3-(Thiophen-2-ylthio)pyridineFGFR2, FGFR3, EGFR, Janus kinase, RONCompound 222.14 - 12.20 µMHepG2, WSU-DLCL2[3]
Thiazolyl Pyridines linked with ThiopheneEGFRSeries 8a-fNot specified (potent activity)A549 (Lung Cancer)[5]
Fused Thiophene-Pyridinec-Met, Pim-1Compounds 6b, 16b, 16cc-Met: Potent; Pim-1: 0.28-0.32 µMA549, HT-29, etc.[6]
Thienopyridinesc-MetCompounds 19c, 20cHigh PotencyPC-3 (Prostate Cancer)[7]

1.2. Experimental Protocols

In Vitro Kinase Inhibition Assay (Example for FLT3)

The inhibitory activity of compounds against target kinases is often determined using in vitro enzymatic assays. For instance, the inhibitory profile of imidazo[1,2-a]pyridine-thiophene derivatives against FLT3 was validated through such methods.[4]

  • Reagents: Recombinant kinase domain of the target enzyme (e.g., FLT3), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Procedure: The kinase, substrate, and test compound (at varying concentrations) are incubated together in an appropriate buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays (e.g., MTT Assay)

To assess the cytotoxic effects of these compounds on cancer cells, proliferation assays are commonly employed.[5]

  • Cell Culture: Cancer cell lines (e.g., A549 lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiophene-pyridine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

1.3. Signaling Pathway Visualization

Many of the targeted kinases are part of the Receptor Tyrosine Kinase (RTK) signaling pathway, which is pivotal in cell proliferation, survival, and differentiation.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K ThiophenePyridine Thiophene-Pyridine Compound ThiophenePyridine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by thiophene-pyridine compounds.

G-Protein Coupled Receptor (GPCR) Modulation

Thieno[2,3-b]pyridines have been identified as modulators of G-Protein Coupled Receptors (GPCRs), which constitute a large family of transmembrane receptors involved in a vast array of physiological processes.

2.1. Identified GPCR Targets

Screening of thieno[2,3-b]pyridines against a panel of GPCRs revealed modulatory activity at several receptors, most notably as antagonists.[8][9] The adenosine A2A receptor has been highlighted as a particularly plausible target.[8][9]

Table 2: Modulatory Activity of a Thieno[2,3-b]pyridine Compound (Ligand 1) against GPCRs

Target GPCRMode of ActionIC50 / EC50 (µM)Reference(s)
NPSR1BAntagonist1.0[8][9]
CXCR4Antagonist6.9[8][9][10]
GPR35Agonist7.5[8][9]
PRLHRAntagonist9.3[8][9]
CRL-RAMP3Antagonist11.9[8][9]

2.2. Experimental Protocols

GPCR Binding/Functional Assays

Determining the interaction of compounds with GPCRs typically involves radioligand binding assays or functional assays that measure downstream signaling.

  • Assay Preparation: Membranes from cells expressing the target GPCR are prepared.

  • Binding Assay (for Antagonists): Membranes are incubated with a known radiolabeled ligand for the receptor and varying concentrations of the test compound. The amount of bound radioactivity is measured to determine the displacement of the radioligand by the test compound, from which the IC50 can be calculated.

  • Functional Assay (for Agonists/Antagonists): Cells expressing the receptor are treated with the test compound. The cellular response, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, is measured. For agonists, this will elicit a response (EC50), while for antagonists, it will block the response of a known agonist (IC50).

2.3. GPCR Signaling Visualization

The interaction of a thiophene-pyridine compound with a GPCR like CXCR4 can block the downstream signaling cascade initiated by its natural ligand (CXCL12), which is implicated in cancer metastasis.

GPCR_Signaling_Pathway Ligand Chemokine (e.g., CXCL12) GPCR GPCR (e.g., CXCR4) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates ThiophenePyridine Thiophene-Pyridine Antagonist ThiophenePyridine->GPCR Blocks Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP, IP3) Effector->SecondMessenger CellularResponse Cellular Response (e.g., Migration, Proliferation) SecondMessenger->CellularResponse

Caption: Antagonistic action of a thiophene-pyridine compound on a GPCR signaling pathway.

Targeting Neurodegenerative Disease Pathways

Thiophene-based pharmacophores, including thiophene-pyridine hybrids, are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[11][12][13] Key targets in this area include cholinesterase enzymes and the process of amyloid-β (Aβ) aggregation.

3.1. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[14] Certain thiophene and pyridine derivatives have demonstrated potent inhibitory activity against this enzyme.[15][16]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

Compound ClassKey Compound% Inhibition / IC50Reference(s)
Thiophene carboxamide derivativeCompound IIId60% inhibition (more potent than Donepezil)[16]
Pyridine-carbamate derivativeCompound 8IC50 = 0.153 µM (human AChE)[15]

3.2. Experimental Protocols

Ellman's Method for AChE Inhibition

This is a widely used spectrophotometric method to screen for AChE inhibitors.[16]

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured colorimetrically.

  • Procedure: The test compound is pre-incubated with the AChE enzyme. The substrate (ATCh) and DTNB are then added.

  • Measurement: The absorbance of the reaction mixture is monitored over time at 412 nm.

  • Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition. IC50 values can be calculated from dose-response curves.

3.3. Workflow for Neurodegenerative Target Screening

The process of identifying and validating compounds for neurodegenerative diseases involves a multi-step approach.

Neuro_Screening_Workflow Synthesis Compound Synthesis (Thiophene-Pyridine Derivatives) EnzymeAssay In Vitro Enzyme Assay (e.g., AChE Inhibition) Synthesis->EnzymeAssay AggregationAssay Aβ Aggregation Assay Synthesis->AggregationAssay LeadCompound Lead Compound Identification EnzymeAssay->LeadCompound AggregationAssay->LeadCompound CellToxicity Cell-Based Toxicity Assay (e.g., on Astrocytoma cells) LeadCompound->CellToxicity Validate

Caption: Workflow for screening thiophene-pyridine compounds for neurodegenerative disease targets.

Other Biological Targets

The structural versatility of the thiophene-pyridine scaffold has led to its exploration against a range of other biological targets.

  • Anti-inflammatory Agents: Some derivatives have shown good anti-inflammatory and analgesic activities, likely through the inhibition of enzymes like cyclooxygenase (COX).[17][18]

  • Antimalarials: Thiophene-pyridine compounds have been identified as Type II protein kinase inhibitors with activity against multiple stages of the Plasmodium falciparum parasite.[19]

  • Antimicrobial and Antiviral: The general class of heterocyclic compounds containing thiophene and pyridine moieties has been explored for antibacterial and antiviral properties.[1]

Conclusion

Thiophene-pyridine compounds represent a highly promising and adaptable scaffold in drug discovery. Their ability to interact with a diverse array of biological targets—ranging from kinases and GPCRs to enzymes implicated in neurodegeneration—underscores their therapeutic potential. The data summarized herein highlights key areas of activity, with significant inhibitory potencies observed in the nanomolar to low-micromolar range for several targets. The provided experimental protocols and pathway diagrams offer a foundational guide for researchers aiming to further explore and optimize this valuable chemical class for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility Profile of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-[(Thiophen-2-yl)carbonyl]pyridine. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines the known qualitative solubility characteristics and provides detailed experimental protocols for researchers to determine the quantitative solubility of this compound. Additionally, potential areas of biological investigation are discussed based on the activity of structurally related molecules.

Introduction to this compound

This compound is a chemical compound that features a pyridine ring linked to a thiophene ring through a carbonyl group. This structure is of interest in medicinal chemistry and drug development due to the prevalence of both pyridine and thiophene moieties in pharmacologically active molecules[1][2]. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration. One vendor notes its use in the diastereoselective, enantiopure, and ligand-free asymmetric synthesis of pyridines[3].

Qualitative Solubility Profile

Based on available information, the solubility of this compound can be qualitatively summarized. It is reported to be poorly soluble in water but soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterPoorly soluble[4]
DichloromethaneSoluble[4]
ChloroformSoluble[4]

It is important to note that related thiophene-pyridine structures have shown solubility in deuterated chloroform (CDCl3) and poor solubility in dimethyl sulfoxide (DMSO)[2][5].

Experimental Protocols for Quantitative Solubility Determination

To establish a comprehensive, quantitative solubility profile for this compound, a systematic approach using established methodologies is required. The following protocols are adapted from standard laboratory procedures for determining the solubility of organic compounds[6][7][8][9].

  • This compound (high purity)

  • Calibrated analytical balance

  • A range of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, dichloromethane, hexane)

  • pH buffers (pH 2, 4, 6, 7.4, 9, 12)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

The determination of a compound's solubility profile follows a logical progression from qualitative assessment to precise quantitative measurement.

G Diagram 1: Experimental Workflow for Solubility Determination A Start: Pure Compound (this compound) B Qualitative Solubility Screening (Small amount of compound in various solvents) A->B C Categorize as: Soluble, Partially Soluble, Insoluble B->C D Quantitative Analysis: Shake-Flask Method C->D E Prepare Supersaturated Solution (Excess compound in solvent) D->E F Equilibrate at Controlled Temperature (e.g., 24-72 hours) E->F G Separate Solid and Liquid Phases (Centrifugation/Filtration) F->G H Quantify Solute Concentration (e.g., HPLC, UV-Vis Spectroscopy) G->H I End: Determine Solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for determining the solubility of a compound.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer solution. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV). Analyze the sample to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

The ionization of a compound can significantly affect its aqueous solubility. For a compound like this compound, which has a basic nitrogen atom on the pyridine ring, solubility is expected to vary with pH.

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., from pH 2 to pH 12).

  • Solubility Measurement: Perform the shake-flask method as described in Protocol 1 for each buffer solution.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile is crucial for predicting the compound's behavior in different parts of the gastrointestinal tract.

Potential Biological Activity and Signaling Pathway Involvement

While the specific biological targets of this compound are not well-documented, structurally similar compounds have shown relevant bioactivity. For instance, certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[10]. These two proteins are key components of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

Given the activity of related compounds, a logical starting point for investigating the mechanism of action of this compound would be its effect on the PI3K/Akt/mTOR pathway.

G Diagram 2: The PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Compound Potential Inhibition by This compound or its derivatives Compound->PI3K Compound->mTORC1

Caption: A potential target pathway for investigation.

This pathway represents a plausible area for initial biological screening of this compound. Researchers could employ enzymatic assays to determine if the compound inhibits PI3K and/or mTOR, and cellular assays to assess its impact on downstream signaling events, such as the phosphorylation of Akt.

Conclusion

The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, with solubility being paramount. This guide provides the foundational knowledge of its qualitative solubility and offers detailed, actionable protocols for its quantitative determination across various conditions. Furthermore, by drawing parallels with structurally related molecules, a potential avenue for biological investigation in the context of the PI3K/Akt/mTOR signaling pathway is proposed. The experimental data generated from these protocols will be invaluable for guiding formulation development, designing preclinical studies, and ultimately unlocking the therapeutic potential of this compound.

References

Methodological & Application

Synthesis Protocol for 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on the selective acylation of a Grignard reagent, a robust and scalable approach for the formation of aryl-heteroaryl ketones.

The synthesis involves the formation of 2-pyridylmagnesium bromide from 2-bromopyridine, followed by its reaction with 2-thiophenecarbonyl chloride. A key aspect of this protocol is the use of N-methylpyrrolidone (NMP) to mediate the acylation, which enhances the selectivity for the desired ketone product and minimizes the formation of tertiary alcohol byproducts that can arise from a second addition of the Grignard reagent.[1] This method is advantageous due to its relatively mild reaction conditions and good yields.

The target compound, this compound, and its derivatives are of significant interest in drug discovery due to the prevalence of both pyridine and thiophene moieties in biologically active molecules. This protocol provides a reliable method for accessing this scaffold for further elaboration and screening in various therapeutic areas.

Reaction Scheme

Quantitative Data Summary

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-BromopyridineC₅H₄BrN158.0031.85.0 g (3.01 mL)
Magnesium TurningsMg24.3136.0878 mg
IodineI₂253.81-~100 mg (catalyst)
Isobutyl Chloride (for initiation)C₄H₉Cl92.5735.03.22 g (3.65 mL)
2-Thiophenecarbonyl chlorideC₅H₃ClOS146.5938.25.60 g (4.08 mL)
N-Methylpyrrolidone (NMP)C₅H₉NO99.1335.03.47 g (3.4 mL)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-25 mL
Toluene, anhydrousC₇H₈92.14-16 mL
Product: this compoundC₁₀H₇NOS189.23-Yield dependent

Experimental Protocol

This protocol is adapted from a general procedure for the acylation of Grignard reagents.[1]

Step 1: Generation of 2-Pyridylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (878 mg, 36 mmol) and a crystal of iodine (~100 mg).

  • Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 25 mL).

  • Add isobutyl chloride (3.22 g, 35 mmol) dropwise at room temperature over 20 minutes to activate the magnesium. The reaction mixture should be heated to reflux for 1 hour.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromopyridine (5.0 g, 31.8 mmol) in anhydrous toluene (6 mL) to the activated magnesium suspension at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure the formation of the Grignard reagent, 2-pyridylmagnesium bromide.

Step 2: Acylation Reaction

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a cold (0 °C) solution of N-methylpyrrolidone (NMP, 3.4 mL, 35 mmol) in anhydrous toluene (10 mL).

  • To this NMP solution, add a solution of 2-thiophenecarbonyl chloride (5.60 g, 38.2 mmol) in anhydrous toluene (10 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • After stirring the acylating mixture for 15 minutes at 0 °C, add the previously prepared Grignard reagent solution from Step 1 via cannula to the acylating mixture at a temperature between -5 °C and 0 °C.

  • Stir the reaction mixture for 4 hours at -5 °C to 0 °C.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding it to a saturated aqueous solution of ammonium chloride (10 g in 30 mL of water).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 20% aqueous HCl (100 mL), followed by a saturated aqueous solution of sodium bicarbonate (100 mL), and finally with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_Workflow Reagents Starting Materials: - 2-Bromopyridine - Magnesium - Isobutyl Chloride - 2-Thiophenecarbonyl chloride - NMP, THF, Toluene Grignard_Formation Step 1: Grignard Reagent Formation - Activate Mg with isobutyl chloride in THF - Add 2-bromopyridine at 0°C Reagents->Grignard_Formation Acylation Step 2: Acylation - Prepare acylating mixture (2-thiophenecarbonyl chloride + NMP in toluene) - Add Grignard reagent at -5 to 0°C Grignard_Formation->Acylation Workup Step 3: Work-up - Quench with aq. NH4Cl - Liquid-liquid extraction Acylation->Workup Purification Step 4: Purification - Column chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Bromopyridine 2-Bromopyridine Grignard 2-Pyridylmagnesium Bromide (Grignard Reagent) Bromopyridine->Grignard + Mg Magnesium Magnesium (Mg) Magnesium->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Attack AcylChloride 2-Thiophenecarbonyl Chloride AcylChloride->Intermediate NMP NMP (Mediator) NMP->Grignard Moderates Reactivity Product This compound Intermediate->Product Elimination of MgXCl Byproduct Byproducts (e.g., tertiary alcohol) Intermediate->Byproduct Further reaction (minimized by NMP)

Caption: Logical relationship of key reactants and intermediates in the synthesis.

References

Application Notes and Protocols for 2,2'-Bipyridine Metal Complexes as a Model for Thiophene-Pyridine Ligand Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Initial literature searches for the specific ligand 2-[(thiophen-2-yl)carbonyl]pyridine revealed a significant lack of comprehensive data regarding its metal complexes, precluding the creation of detailed application notes. To provide a valuable and illustrative resource, this document focuses on the well-characterized and widely utilized ligand, 2,2'-bipyridine (bpy) . The coordination chemistry of bpy complexes serves as a foundational model for bidentate nitrogen-donor ligands and offers insights that can be extrapolated to novel ligand systems like the one initially requested. Key differences, such as the N,N-chelation in bpy versus the potential N,O-chelation of this compound and the electronic influence of the thiophene ring, should be considered when applying these concepts.

Introduction to 2,2'-Bipyridine Metal Complexes

2,2'-Bipyridine is a classic bidentate chelating ligand that forms stable complexes with a wide range of metal ions.[1][2] The resulting complexes have found extensive applications in catalysis, photophysics, and medicine due to their unique electronic and structural properties.[1][3][4] The rigid, planar structure of the bpy ligand, combined with its strong σ-donating and π-accepting capabilities, leads to the formation of robust and often redox-active metal complexes.[1] This document provides an overview of the applications of bpy metal complexes, with a focus on their synthesis, catalytic activity, photophysical properties, and biological relevance.

Synthesis of 2,2'-Bipyridine Metal Complexes

The synthesis of bpy metal complexes is typically achieved through the reaction of a metal salt with the bpy ligand in a suitable solvent. The stoichiometry of the reaction determines the number of bpy ligands coordinated to the metal center.

General Synthesis Workflow

Synthesis_Workflow Metal_Salt Metal Salt (e.g., RuCl3, Cu(ClO4)2) Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture Bpy_Ligand 2,2'-Bipyridine Bpy_Ligand->Reaction_Mixture Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction_Mixture Heating Heating/Reflux Reaction_Mixture->Heating Precipitation Precipitation/Crystallization Heating->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Complex [M(bpy)n]Xm Complex Purification->Final_Complex

General synthesis workflow for metal-bpy complexes.
Experimental Protocol: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride, [Ru(bpy)₃]Cl₂

This protocol describes the synthesis of the well-known photosensitizer, [Ru(bpy)₃]Cl₂.

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • 2,2'-Bipyridine (bpy)

  • Ethanol

  • Water

  • Sodium phosphonate solution (for reduction of Ru³⁺ to Ru²⁺)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve 0.46 g of RuCl₃·xH₂O in 50 mL of deionized water.

  • Add 1.0 g of 2,2'-bipyridine to the solution.

  • Prepare a solution of sodium phosphonate to act as a reducing agent for the ruthenium center from Ru(III) to Ru(II).

  • Add the sodium phosphonate solution to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The color of the solution should change to a deep red-orange.

  • After reflux, allow the solution to cool to room temperature.

  • The product can be precipitated by the addition of a saturated solution of a suitable counter-ion salt (e.g., NaCl or NH₄PF₆) or by slow evaporation of the solvent.

  • Collect the resulting solid by vacuum filtration and wash with small portions of cold water and diethyl ether.

  • The crude product can be purified by recrystallization from a water/ethanol mixture.

Applications of 2,2'-Bipyridine Metal Complexes

Catalysis

Bpy ligands are integral in various catalytic processes, including cross-coupling reactions, oxidation, and polymerization.[3] The electronic and steric properties of the bpy ligand can be tuned by substitution on the pyridine rings, which in turn modulates the catalytic activity of the metal center.

Table 1: Catalytic Applications of Bpy Metal Complexes

MetalReaction TypeCatalyst ExampleKey Features
PalladiumCross-coupling (e.g., Suzuki, Heck)[Pd(bpy)Cl₂]High turnover numbers and stability.[3]
NickelPolymerization[Ni(bpy)Br₂]Used in atom transfer radical polymerization (ATRP).
RutheniumWater Oxidation{[Ru(bpy)₂(OH₂)]₂(O)}²⁺"Ruthenium blue" is a known water oxidation catalyst.[2][5]
CopperAllylic Oxidation[Cu(I)-bpy] complexesShow promising enantioselectivity in allylic oxidation of cyclic olefins.
Photophysics and Photochemistry

Ruthenium(II) tris(bipyridine), [Ru(bpy)₃]²⁺, is a benchmark complex in photophysics and photochemistry.[6][7] Its strong metal-to-ligand charge transfer (MLCT) absorption in the visible region, long-lived excited state, and favorable redox properties make it an excellent photosensitizer for applications in solar energy conversion and photoredox catalysis.[5][6]

Photophysics_Ru_bpy Simplified Jablonski Diagram for [Ru(bpy)3]2+ GS Ground State (S0) S1 Singlet Excited State (1MLCT) GS->S1 Absorption (hν) T1 Triplet Excited State (3MLCT) S1->T1 Intersystem Crossing T1->GS Phosphorescence (hν') Quencher Quencher/Substrate T1->Quencher Energy/Electron Transfer

Photophysical processes in [Ru(bpy)3]2+.

Table 2: Photophysical Properties of Selected Ru(bpy)₃²⁺ Derivatives

Complexλ_abs (nm) (¹MLCT)λ_em (nm)Quantum Yield (Φ)Reference
[Ru(tpy)(bpy)(py)]²⁺466>5662.0 x 10⁻⁴[8]
[Ru(tpy)((CH₃O)₂bpy)(py)]²⁺474>5742.7 x 10⁻⁴[8]
[Ru(tpy)((CH₃O)₂bpy)(4-NH₂-py)]²⁺485>6857.4 x 10⁻⁴[8]
Biological Activity

Metal complexes of bpy have shown significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.[9] The biological activity is often attributed to the ability of the complex to interact with biomolecules such as DNA and proteins.

Copper(II)-bpy complexes have demonstrated notable antibacterial and antifungal properties.[9][10] The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) and inhibition of essential cellular processes.

Table 3: Antimicrobial Activity of a Cu(II)-bpy Complex

ComplexOrganismActivity
[Cu(SAla)bpy]·H₂OStaphylococcus aureusHigh bactericidal activity
Salmonella paratyphiHigh bactericidal activity
Salmonella typhiHigh bactericidal activity
Fungal strainsActive in the range of 400–1000 µg/mL
Data from Chandraleka et al. as cited in[9]

Several copper(II) complexes containing bpy have been investigated for their antiproliferative effects against various cancer cell lines.[11] These complexes can induce cell death through mechanisms such as DNA cleavage and oxidative stress.

Anticancer_Mechanism Cu_bpy [Cu(bpy)n]2+ Complex Cell_Membrane Cancer Cell Membrane Cu_bpy->Cell_Membrane Cellular Uptake ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS DNA Nuclear DNA Cell_Membrane->DNA DNA_Cleavage DNA Cleavage ROS->DNA_Cleavage DNA->DNA_Cleavage Apoptosis Apoptosis (Cell Death) DNA_Cleavage->Apoptosis

References

Application Notes and Protocols for the Acylation of Thiophene with Pyridine-2-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the acylation of thiophene with pyridine-2-carbonyl chloride, a key transformation for the synthesis of 2-thienyl(pyridin-2-yl)methanone. This ketone is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. The described protocol is based on the principles of the Friedel-Crafts acylation reaction. Due to the presence of a basic nitrogen atom in the pyridine ring of the acylating agent, which can complex with and deactivate the Lewis acid catalyst, specific considerations and modifications to the standard Friedel-Crafts procedure are necessary. These application notes offer a comprehensive guide to performing this challenging yet important reaction, including a detailed protocol, data presentation, and visualizations of the experimental workflow and reaction mechanism.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] In the context of drug discovery, the synthesis of heteroaromatic ketones is of particular interest, as these motifs are present in a wide array of biologically active molecules. The target molecule, 2-thienyl(pyridin-2-yl)methanone, incorporates both a thiophene and a pyridine ring, structural components known to impart favorable pharmacokinetic and pharmacodynamic properties.

The primary challenge in the acylation of thiophene with pyridine-2-carbonyl chloride lies in the Lewis basicity of the pyridine nitrogen.[3] Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), can form a stable complex with the pyridine nitrogen, rendering the catalyst inactive towards the activation of the acyl chloride.[3] This necessitates a careful selection of the catalyst and reaction conditions to achieve a successful acylation. Typically, a stoichiometric amount or even an excess of the Lewis acid is required to ensure that there is sufficient catalyst available to activate the acyl chloride after complexation with the pyridine nitrogen.[4]

Data Presentation

The following table summarizes the key reagents and reaction parameters for the proposed experimental protocol.

ParameterValue/Description
Reactants Thiophene, Pyridine-2-carbonyl chloride hydrochloride
Lewis Acid Catalyst Aluminum chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (DCM)
Stoichiometry Thiophene: 1.0 eq
Pyridine-2-carbonyl chloride hydrochloride: 1.1 eq
Aluminum chloride: 2.5 eq
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Acidic aqueous quench (ice-cold HCl)
Purification Column chromatography on silica gel
Expected Product 2-(Pyridine-2-carbonyl)thiophene
Expected Yield Moderate (Actual yield may vary)

Experimental Protocol

This protocol details the acylation of thiophene with pyridine-2-carbonyl chloride using aluminum chloride as the Lewis acid catalyst.

Materials:

  • Thiophene (freshly distilled)

  • Pyridine-2-carbonyl chloride hydrochloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents).

    • Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • In a separate flask, dissolve pyridine-2-carbonyl chloride hydrochloride (1.1 equivalents) in anhydrous dichloromethane (50 mL).

    • Slowly add the pyridine-2-carbonyl chloride solution to the stirred suspension of aluminum chloride via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, add a solution of thiophene (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, again maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition of thiophene is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for an additional 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is exothermic and should be performed in a fume hood with caution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(pyridine-2-carbonyl)thiophene.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition (0 °C) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask Flame-dried 3-neck flask under N2 add_alcl3 Add AlCl3 (2.5 eq) setup_flask->add_alcl3 add_dcm Add anhydrous DCM and cool to 0 °C add_alcl3->add_dcm add_acyl_chloride Add pyridine-2-carbonyl chloride solution add_dcm->add_acyl_chloride add_thiophene Add thiophene solution add_acyl_chloride->add_thiophene warm_rt Warm to room temperature add_thiophene->warm_rt stir Stir for 2-4 hours warm_rt->stir quench Quench with ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography

Caption: Experimental workflow for the acylation of thiophene.

Reaction Mechanism

reaction_mechanism cluster_activation Catalyst Activation & Acylium Ion Formation cluster_coordination Catalyst Coordination with Pyridine cluster_substitution Electrophilic Aromatic Substitution acyl_chloride Pyridine-2-carbonyl chloride complex1 Lewis acid-base complex acyl_chloride->complex1 + AlCl3 alcl3 AlCl3 acylium_ion Acylium ion (Electrophile) complex1->acylium_ion Forms thiophene Thiophene (Nucleophile) pyridine_n Pyridine Nitrogen deactivated_complex Deactivated Complex pyridine_n->deactivated_complex + AlCl3 alcl3_2 AlCl3 sigma_complex Sigma Complex (intermediate) thiophene->sigma_complex + Acylium ion product 2-(Pyridine-2-carbonyl)thiophene sigma_complex->product - H+

Caption: Mechanism of Friedel-Crafts acylation of thiophene.

References

Application Notes and Protocols for 2-[(Thiophen-2-yl)carbonyl]pyridine Derivatives in Anti-Cancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Derivatives of 2-[(Thiophen-2-yl)carbonyl]pyridine represent a promising class of heterocyclic compounds with significant potential in the development of novel anti-cancer therapeutics. These scaffolds have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This document provides an overview of their application in anti-cancer drug design, summarizes key quantitative data, and outlines detailed protocols for their synthesis and biological evaluation.

Mechanism of Action

The anti-cancer activity of this compound and its bioisosteric analogs, such as thieno[2,3-b]pyridines, is primarily attributed to their ability to act as inhibitors of various protein kinases and tubulin polymerization.

  • Kinase Inhibition: Many derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are pivotal in tumor growth and angiogenesis.[1][2] Some compounds also exhibit dual inhibitory activity against PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin), key components of a critical intracellular signaling pathway that promotes cell growth and survival.[3][4] The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3][5]

  • Tubulin Polymerization Inhibition: Certain thieno[2,3-b]pyridine derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to established anti-cancer drugs like vinca alkaloids and taxanes.[6][7] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

  • Multi-target Activity: Some derivatives have demonstrated the ability to act as multi-target anticancer agents, inhibiting a range of kinases including FGFR2, FGFR3, and JAK.[5] This multi-targeted approach can be advantageous in overcoming drug resistance mechanisms in cancer cells.

Signaling Pathway

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a representative 2-(thiophen-2-yl)-1,3,5-triazine derivative.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt pAkt p-Akt Akt->pAkt mTORC1 mTOR pAkt->mTORC1 Apoptosis Apoptosis pAkt->Apoptosis pmTOR p-mTOR mTORC1->pmTOR Proliferation Cell Proliferation, Survival, Growth pmTOR->Proliferation Inhibitor Compound 13g (Thiophen-2-yl Triazine Derivative) Inhibitor->PI3K Inhibitor->mTORC1 inhibits SAR cluster_0 General Scaffold cluster_1 Key Modification Points Scaffold Thiophen-Pyridine Core R1 R1: Aromatic Substituents - 4-OH enhances activity - Dichloro substitution is favorable R2 R2: Pyridine/Thienopyridine Ring - C-6 Methyl group boosts potency R3 Bioisosteric Replacement - Benzene to Pyridine increases activity Workflow Synthesis Chemical Synthesis and Characterization InVitro In Vitro Anti-proliferative Screening (e.g., MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism Kinase Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, PI3K) Mechanism->Kinase CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis WesternBlot Western Blotting (Protein Expression) Mechanism->WesternBlot InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo

References

Application Notes and Protocols for 2-[(Thiophen-2-yl)carbonyl]pyridine in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Thiophen-2-yl)carbonyl]pyridine, a molecule incorporating both an electron-deficient pyridine ring and an electron-rich thiophene ring, presents a promising scaffold for the development of novel organic semiconductor materials. The inherent electronic properties of these two aromatic systems suggest its potential utility in applications such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Thiophene-based compounds are well-regarded for their excellent charge transport characteristics and environmental stability, while the pyridine moiety can influence molecular packing and energy levels.

While this compound is a known compound (CAS 6602-63-7), extensive research into its application in organic electronics is not yet widely published. Therefore, these application notes provide a comprehensive guide based on established principles and data from closely related thiophene-pyridine materials to serve as a robust starting point for research and development. The protocols outlined below are designed to be adaptable for the synthesis, device fabrication, and characterization of this specific molecule.

Data Presentation: Benchmarking Performance

The following tables summarize representative performance data for thiophene-based small molecules in OFETs and OLEDs. This data should be considered as a benchmark for what might be achievable with this compound upon optimization of the material and device architecture.

Table 1: Representative OFET Performance Data for Thiophene-Based Small Molecules

ParameterTypical Value RangeUnitNotes
Field-Effect Mobility (µ)0.1 - 2.0cm²/VsHighly dependent on thin-film morphology and processing conditions.
On/Off Current Ratio (Ion/Ioff)105 - 108-Indicates the switching capability of the transistor.
Threshold Voltage (Vth)0 to -20VThe gate voltage at which the transistor begins to conduct.
Subthreshold Swing (SS)0.1 - 1.5V/decadeDescribes the sharpness of the transition from the off to the on state.

Table 2: Representative OLED Performance Data for Thiophene-Containing Emitters

ParameterTypical Value RangeUnitNotes
Maximum Luminance5,000 - 25,000cd/m²The maximum brightness achieved by the device.
Maximum Current Efficiency10 - 30cd/AA measure of the light output per unit of current.
External Quantum Efficiency (EQE)5 - 15%The ratio of photons emitted to electrons injected.
Commission Internationale de l'Eclairage (CIE) CoordinatesVaries(x, y)Defines the color of the emitted light.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound, starting from 2-pyridinecarboxylic acid.

Materials:

  • 2-Pyridinecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Thiophene

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, and dropping funnel

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

Step 1: Synthesis of 2-Pyridinecarbonyl Chloride

  • In a flame-dried three-necked round-bottom flask under an inert atmosphere, suspend 2-pyridinecarboxylic acid (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-pyridinecarbonyl chloride as an oil or solid, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate flame-dried flask under an inert atmosphere, dissolve thiophene (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Prepare a solution of the crude 2-pyridinecarbonyl chloride from Step 1 in anhydrous dichloromethane.

  • Add the 2-pyridinecarbonyl chloride solution dropwise to the thiophene-AlCl₃ mixture at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OFET

Materials:

  • Heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor film quality.

  • Organic Semiconductor Deposition: Prepare a dilute solution (e.g., 0.5 - 1.0 mg/mL) of this compound in a suitable solvent. Deposit a thin film of the semiconductor onto the OTS-treated substrate using spin-coating in an inert atmosphere (e.g., a glovebox).

  • Annealing: Anneal the semiconductor film at a temperature optimized for improving crystallinity and device performance (e.g., 80-120°C).

  • Electrode Deposition: Place a shadow mask with the desired channel length and width (e.g., 50 µm and 1000 µm, respectively) onto the semiconductor layer. Deposit a 40-50 nm thick layer of gold through the mask using thermal evaporation to form the source and drain electrodes.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere. Obtain the output and transfer characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.

Protocol 3: Fabrication of a Solution-Processed OLED

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) for the hole injection layer (HIL)

  • A suitable host material and this compound as the emissive dopant

  • An electron-transporting material (ETL), e.g., Tris-(8-hydroxyquinolinato)aluminum (Alq₃)

  • A low work function metal cathode (e.g., LiF/Al)

  • Solvents for each layer

  • Spin coater

  • Thermal evaporator

  • Glovebox system

Procedure:

  • Substrate Cleaning: Clean the ITO substrate as described in the OFET protocol.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's instructions.

  • Emissive Layer (EML) Deposition: Prepare a solution of a host material doped with a specific weight percentage of this compound. Spin-coat this solution on top of the HIL and anneal.

  • Electron Transport Layer (ETL) Deposition: Transfer the substrate to a thermal evaporator and deposit the ETL material (e.g., Alq₃) under high vacuum.

  • Cathode Deposition: Without breaking vacuum, deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.

  • Device Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the current efficiency, power efficiency, and external quantum efficiency of the OLED.

Visualizations

G cluster_synthesis Synthesis Workflow start 2-Pyridinecarboxylic Acid step1 React with SOCl₂/DMF in Toluene start->step1 intermediate 2-Pyridinecarbonyl Chloride step1->intermediate step2 Friedel-Crafts Acylation with Thiophene and AlCl₃ in DCM intermediate->step2 purification Quench, Extract, and Purify step2->purification product This compound purification->product

Synthesis of this compound.

G cluster_ofet OFET Fabrication Workflow sub Si/SiO₂ Substrate clean Substrate Cleaning sub->clean ots OTS Surface Treatment clean->ots spincoat Spin-Coat Semiconductor ots->spincoat anneal Anneal Film spincoat->anneal evap Evaporate Au Electrodes anneal->evap char Characterization evap->char

Top-contact, bottom-gate OFET fabrication.

G cluster_oled OLED Fabrication Workflow sub_oled ITO Substrate clean_oled Substrate Cleaning sub_oled->clean_oled hil Spin-Coat PEDOT:PSS (HIL) clean_oled->hil eml Spin-Coat Emissive Layer hil->eml etl Evaporate ETL eml->etl cathode Evaporate Cathode (LiF/Al) etl->cathode encap Encapsulation cathode->encap char_oled Characterization encap->char_oled

Solution-processed OLED fabrication.

Application Notes and Protocols for Single Crystal X-ray Diffraction of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of the single-crystal X-ray structure of 2-[(Thiophen-2-yl)carbonyl]pyridine. The methodologies outlined below are based on established crystallographic practices for small organic molecules and data from closely related structures.

Synthesis and Crystallization

A crucial step for successful single-crystal X-ray diffraction is the growth of high-quality single crystals. For this compound, a suitable method involves the slow evaporation of a saturated solution.

Protocol for Crystallization:

  • Synthesis: The title compound can be synthesized via the oxidation of (pyridin-2-yl)(thiophen-2-yl)methanol. A common procedure involves dissolving the alcohol in a suitable solvent, such as dichloromethane, and treating it with an oxidizing agent like manganese dioxide (MnO2). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating. Solvents to consider include ethanol, methanol, acetone, or mixtures like dichloromethane/hexane.

    • Allow the solvent to evaporate slowly and undisturbed in a loosely covered vial or beaker at room temperature.

    • Alternatively, vapor diffusion can be employed. A solution of the compound in a solvent like dichloromethane is placed in a small vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble (e.g., hexane). The vapor of the precipitant solvent will slowly diffuse into the solution of the compound, inducing crystallization.

    • Monitor the vial for the formation of well-defined single crystals over several days.

Data Collection

Once suitable single crystals are obtained, X-ray diffraction data can be collected.

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a cryoloop using a cryoprotectant oil (e.g., paratone-N) to prevent ice formation during cooling.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Data Collection Conditions:

    • The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are employed to ensure a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged. Software such as SADABS can be used for absorption correction.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods. This initial step provides a preliminary model of the atomic positions. Common software for this step includes SHELXT or SIR.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and anisotropic displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Software such as SHELXL is widely used for refinement.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness.

Data Presentation

The crystallographic data for a representative thiophene-pyridine derivative, 3-({[(thiophen-2-yl)methylidene]hydrazinyl}carbonyl)pyridinium chloride dihydrate, is summarized in the table below.[1] This data provides an example of the parameters that would be determined for this compound.

ParameterValue
Chemical FormulaC₁₁H₁₀N₃OS⁺·Cl⁻·2H₂O
Formula Weight303.76
Crystal SystemTriclinic
Space GroupP -1
a (Å)7.8781 (7)
b (Å)8.6928 (7)
c (Å)11.0999 (10)
α (°)67.361 (4)
β (°)78.210 (4)
γ (°)77.119 (4)
Volume (ų)677.97 (10)
Z2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected5444
Independent Reflections3222
R_int0.016
Final R indices [I>2σ(I)]R1 = 0.037, wR2 = 0.119
Goodness-of-fit on F²1.05

Experimental Workflow Diagram

The following diagram illustrates the workflow for the single-crystal X-ray diffraction of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_acquisition X-ray Data Acquisition crystal_mounting->data_acquisition data_processing Data Processing & Scaling data_acquisition->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for single crystal X-ray diffraction.

References

Application Notes and Protocols for Molecular Docking of 2-[(Thiophen-2-yl)carbonyl]pyridine Analogs as PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting molecular docking studies on 2-[(thiophen-2-yl)carbonyl]pyridine analogs targeting the PIM-1 kinase, a serine/threonine kinase implicated in various cancers. The protocol is designed to be adaptable for use with common molecular modeling software such as Schrödinger's Glide or the open-source AutoDock Vina.

Introduction

The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. Analogs of this structure have shown significant potential as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases like cancer. PIM-1 kinase, in particular, is a well-validated target for anticancer drug development. Molecular docking is a powerful computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a protein target, thereby guiding the rational design and optimization of potent inhibitors.[1] This application note outlines a comprehensive workflow for the in silico evaluation of this compound analogs against PIM-1 kinase.

Target Protein: PIM-1 Kinase

PIM-1 is a proto-oncogene that plays a significant role in cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various hematological malignancies and solid tumors. Inhibition of PIM-1 kinase activity is a promising strategy for cancer therapy. For the purpose of this protocol, the X-ray crystal structure of PIM-1 kinase in complex with an inhibitor can be retrieved from the Protein Data Bank (PDB). A recommended starting structure is PDB ID: 4X61 .

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of a series of synthesized thieno[2,3-b]pyridine derivatives, which are structurally related to the this compound core, against PIM-1 kinase. This data is essential for establishing a structure-activity relationship (SAR) and for validating the results of the molecular docking simulations.

Compound IDStructurePIM-1 Kinase IC50 (µM)[2]
5b 2-amino-N-(4-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-3-carboxamide0.044
8d 2-amino-6-(thiophen-2-yl)-N-(p-tolyl)thieno[2,3-b]pyridine-3-carboxamide0.019
10c 2-amino-N-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-3-carboxamide0.128
13h 2-amino-N-benzyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-3-carboxamide0.479
15e 2-amino-N-(4-chlorobenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-3-carboxamide0.083

Experimental Protocols

This section details the step-by-step methodologies for preparing the protein and ligands, and for performing the molecular docking using two widely used software packages.

Protocol 1: Molecular Docking using Schrödinger's Glide

Schrödinger's Maestro interface provides a comprehensive suite for structure-based drug design.

1. Protein Preparation:

  • Launch Maestro and import the PDB structure of PIM-1 kinase (e.g., 4X61).
  • Utilize the "Protein Preparation Wizard" to:
  • Assign bond orders, add hydrogens, and create disulfide bonds.
  • Fill in missing side chains and loops using Prime.
  • Generate protonation states at a physiological pH (e.g., 7.4).
  • Optimize the hydrogen-bond network.
  • Perform a restrained minimization of the protein structure.

2. Receptor Grid Generation:

  • Open the "Receptor Grid Generation" panel.
  • Select the prepared protein structure as the receptor.
  • Define the active site by selecting the co-crystallized ligand or key active site residues. The grid box should encompass the entire binding pocket.
  • Start the grid generation job.

3. Ligand Preparation:

  • Draw the this compound analogs using the 2D sketcher or import them from a file.
  • Use "LigPrep" to generate low-energy 3D conformations of the ligands. This process will also assign correct protonation states and chiralities.

4. Ligand Docking:

  • Open the "Ligand Docking" panel.
  • Select the generated receptor grid file.
  • Choose the prepared ligand file.
  • Select the desired docking precision. For initial screening, "Standard Precision" (SP) is recommended, followed by "Extra Precision" (XP) for more accurate scoring of promising candidates.[3]
  • Start the docking job.

5. Analysis of Results:

  • Visualize the docked poses in the PIM-1 kinase active site.
  • Analyze the GlideScore and other scoring function terms to rank the analogs.
  • Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the protein residues.

Protocol 2: Molecular Docking using AutoDock Vina

AutoDock Vina is a popular open-source docking program. The following protocol utilizes the UCSF Chimera graphical interface for ease of use.

1. Protein and Ligand Preparation:

  • Open UCSF Chimera and fetch the PDB structure of PIM-1 kinase (e.g., 4X61).
  • Use the "Dock Prep" tool to:
  • Delete solvent molecules and unwanted chains.
  • Add hydrogens and assign charges (using AMBER force field).
  • Save the prepared protein as a .pdb file.
  • Open the this compound analog structures in Chimera, add hydrogens and charges, and save them in .mol2 format.

2. Setting up the Docking Run with AutoDock Vina:

  • Open the prepared protein and one ligand file in Chimera.
  • Navigate to "Tools" -> "Surface/Binding Analysis" -> "AutoDock Vina".
  • Set the prepared protein as the receptor and the ligand as the ligand.
  • Define the search volume (grid box) to encompass the active site of PIM-1 kinase. Adjust the center and size of the box to cover all key residues.
  • Specify the output file name and location.
  • Click "Apply" to start the docking calculation. AutoDock Vina will generate multiple binding modes ranked by their binding affinity scores (kcal/mol).

3. Analysis of Results:

  • The docking results will be loaded into Chimera's "ViewDock" tool.
  • Visualize the different predicted binding poses for each ligand.
  • Analyze the binding affinity scores; more negative values indicate stronger predicted binding.
  • Use the "Find H-Bond" tool and manual inspection to identify key interactions between the top-ranked poses and the PIM-1 kinase active site residues.

Visualizations

PIM-1 Kinase Signaling Pathway (Simplified)

pim1_pathway Ext_Signal External Signals (e.g., Cytokines, Growth Factors) Receptor Receptor Ext_Signal->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Downstream Downstream Targets (e.g., Bad, p27) PIM1->Downstream Phosphorylation Inhibitor 2-[(Thiophen-2-yl)carbonyl] pyridine Analog Inhibitor->PIM1 Inhibition Cell_Effects Cell Effects (Proliferation, Survival) Downstream->Cell_Effects

Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition.

Molecular Docking Workflow

docking_workflow Start Start: Define Research Question Prep Preparation Step Start->Prep ProteinPrep Protein Preparation (PDB: 4X61) Prep->ProteinPrep LigandPrep Ligand Preparation (2D to 3D, Ionization) Prep->LigandPrep GridGen Receptor Grid Generation ProteinPrep->GridGen RunDocking Run Docking Simulation (Glide or AutoDock Vina) LigandPrep->RunDocking Docking Molecular Docking Docking->GridGen Docking->RunDocking GridGen->RunDocking Analysis Analysis & Validation RunDocking->Analysis PoseAnalysis Pose & Interaction Analysis Analysis->PoseAnalysis Scoring Scoring & Ranking Analysis->Scoring SAR Correlate with Experimental Data (SAR) PoseAnalysis->SAR Scoring->SAR End End: Identify Lead Candidates SAR->End

Caption: General workflow for a molecular docking study.

Conclusion

This application note provides a robust framework for the molecular docking of this compound analogs against PIM-1 kinase. By following these protocols, researchers can effectively screen compound libraries, predict binding modes, and rationalize structure-activity relationships. The correlation of docking scores with experimental IC50 values is a critical step in validating the computational model and gaining confidence in its predictive power for designing novel, potent, and selective PIM-1 kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of Thiophene-Pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-pyridine derivatives represent a promising class of heterocyclic compounds in drug discovery, demonstrating a wide range of biological activities.[1][2][3] Their structural motif is found in numerous compounds with anticancer, anti-inflammatory, and kinase inhibitory properties.[1][4][5] High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of such compounds to identify promising lead candidates for further development.[6] This document provides detailed application notes and protocols for developing and executing HTS assays tailored for thiophene-pyridine libraries, with a focus on cell viability and kinase inhibition assays.

Data Presentation: Quantitative Analysis of Thiophene-Pyridine Derivatives

The following tables summarize the biological activity of representative thiophene-pyridine and related heterocyclic compounds from screening campaigns.

Table 1: Anti-proliferative Activity of Thiophene-Pyridine Derivatives in Cancer Cell Lines

Compound IDTarget/Proposed MechanismCell LineAssay TypeIC50 (µM)Reference CompoundIC50 of Ref. (µM)
TPD-1 Hsp90 InhibitorHSC3 (Head and Neck)MTT Assay10.8Doxorubicin13.915
T47D (Breast)MTT Assay11.7
RKO (Colorectal)MTT Assay12.4
TPD-2 VEGFR-2/AKT Dual InhibitorHepG2 (Liver)MTT Assay3.105Doxorubicin13.915
PC-3 (Prostate)MTT Assay2.15
TPD-3 FLT3 InhibitorMOLM14 (AML)Cellular Proliferation Assay0.16Quizartinib<0.01
TPD-4 JNK3 Inhibitor-Kinase Assay0.05--
TPD-5 Multi-kinase InhibitorWSU-DLCL2 (Lymphoma)Cytotoxicity Assay1.3--

This table is a composite based on data reported for various thiophene and thienopyridine derivatives and is for illustrative purposes.[7][8]

Table 2: Kinase Inhibitory Activity of Thiophene-Pyridine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Selectivity (vs. other kinases)
TPK-1 FLT3Biochemical Kinase Assay58High selectivity against NEK2, RET, EGFR
TPK-2 JNK3Biochemical Kinase Assay872-fold selectivity vs. JNK1
TPK-3 VEGFR-2HTRF Kinase Assay150Moderate
TPK-4 AKT1LanthaScreen Kinase Assay250Low

This table is a composite based on data reported for various thiophene and thienopyridine derivatives and is for illustrative purposes.[7][9]

Signaling Pathways Targeted by Thiophene-Pyridine Libraries

Thiophene-pyridine scaffolds have been successfully employed to target key signaling pathways implicated in cancer and other diseases. Below are representations of commonly targeted pathways.

VEGFR2_Signaling VEGF VEGF VEGFR-2 VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Migration Migration VEGFR-2->Migration PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

VEGFR-2 Signaling Pathway

AKT_Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth Cell Growth mTORC1->Cell Growth

PI3K/AKT Signaling Pathway

FLT3_Signaling FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor PI3K PI3K FLT3 Receptor->PI3K Activates RAS RAS FLT3 Receptor->RAS Activates STAT5 STAT5 FLT3 Receptor->STAT5 Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway

Experimental Workflows

A successful HTS campaign follows a structured workflow from assay development to hit validation.

HTS_Workflow AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen PrimaryHTS Primary HTS PilotScreen->PrimaryHTS DataAnalysis Data Analysis & Hit Selection PrimaryHTS->DataAnalysis HitConfirmation Hit Confirmation & Dose-Response DataAnalysis->HitConfirmation SecondaryAssays Secondary & Orthogonal Assays HitConfirmation->SecondaryAssays SAR Structure-Activity Relationship (SAR) SecondaryAssays->SAR LeadOp Lead Optimization SAR->LeadOp

High-Throughput Screening Workflow

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Screening using MTT Assay

This protocol is designed to assess the effect of thiophene-pyridine compounds on cell viability.

Materials:

  • Thiophene-pyridine compound library (typically 10 mM in DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well or 384-well clear flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene-pyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add the diluted compounds. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.

    • Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for active compounds using non-linear regression analysis.

Protocol 2: Kinase Activity Screening using a Homogeneous ADP-Glo™ Assay

This protocol provides a framework for screening thiophene-pyridine libraries against a target kinase.

Materials:

  • Thiophene-pyridine compound library (10 mM in DMSO)

  • Target kinase (e.g., recombinant human VEGFR-2, AKT1, FLT3)

  • Kinase substrate (specific for the target kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the thiophene-pyridine compounds at various concentrations.

    • Add the kinase, substrate, and ATP to initiate the reaction. The final reaction volume is typically 5-10 µL.

    • Include "no kinase" and "vehicle control" wells.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

HTS Data Analysis and Hit Confirmation Workflow

A robust data analysis workflow is critical for identifying true hits and minimizing false positives.

Hit_Confirmation_Workflow PrimaryData Primary Screen Data QC Quality Control (Z' > 0.5) HitPicking Hit Identification (e.g., >3 SD from mean) QC->HitPicking Pass ReScreen Re-screen or Optimize Assay QC->ReScreen Fail DoseResponse Dose-Response Confirmation HitPicking->DoseResponse OrthogonalAssay Orthogonal Assay Validation DoseResponse->OrthogonalAssay SARAnalysis Preliminary SAR Analysis OrthogonalAssay->SARAnalysis ValidatedHit Validated Hit SARAnalysis->ValidatedHit

Hit Confirmation Workflow

Key steps in the data analysis workflow include:

  • Quality Control: Assess the quality of the HTS data by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[6]

  • Hit Identification: Identify initial "hits" from the primary screen. A common method is to select compounds that produce a signal greater than three standard deviations from the mean of the negative controls.

  • Hit Confirmation: Re-test the initial hits in the same assay to confirm their activity and rule out experimental errors.

  • Dose-Response Analysis: Perform dose-response experiments for confirmed hits to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint but with a different technology. This helps to eliminate artifacts specific to the primary assay.

  • Preliminary SAR Analysis: Analyze the structure-activity relationship of the validated hits to identify common chemical scaffolds and guide the selection of analogs for further testing.[10]

By following these detailed protocols and workflows, researchers can effectively screen thiophene-pyridine libraries to discover novel and potent modulators of biological targets, accelerating the drug discovery process.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key anti-inflammatory drugs. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The content covers major signaling pathways in inflammation, detailed synthetic procedures for selected non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, and quantitative data to support the experimental protocols.

Key Signaling Pathways in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Several signaling pathways are crucial in mediating the inflammatory response, and these pathways are primary targets for anti-inflammatory drugs.[1]

  • Cyclooxygenase (COX) Pathway: This is a central pathway in inflammation. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Most NSAIDs function by inhibiting COX enzymes.[4][5]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as the COX-2 enzyme.[6] Dysregulation of the NF-κB pathway is linked to many chronic inflammatory diseases.[6]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is essential for signaling initiated by various cytokines and growth factors.[7] Upon cytokine binding to its receptor, JAKs are activated, which in turn phosphorylate STAT proteins. The phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.[1]

Below is a diagram illustrating the Cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Celecoxib) NSAIDs->COX_Enzymes Inhibition

Caption: The COX signaling pathway in inflammation and the inhibitory action of NSAIDs.

Below is a diagram of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p NFkB_dimer p50/p65 (NF-κB) NFkB_dimer->IkB Bound to NFkB_n p50/p65 NFkB_dimer->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Genes

Caption: Overview of the NF-κB signaling pathway leading to pro-inflammatory gene transcription.

Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Ibuprofen

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID for treating pain, fever, and inflammation.[2][8] The synthesis of ibuprofen can be achieved through various methods, with the Boots and BHC processes being the most well-known.[9] The BHC process is considered a greener synthetic route as it generates less waste.[8]

Ibuprofen_Workflow Start Isobutylbenzene Step1 Step 1: Friedel-Crafts Acylation Reagents: Acetic anhydride, HF (catalyst) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Step 2: Hydrogenation Reagents: H2, Pd/C catalyst Intermediate1->Step2 Intermediate2 1-(4'-isobutylphenyl)ethanol Step2->Intermediate2 Step3 Step 3: Carbonylation Reagents: CO, Pd catalyst Intermediate2->Step3 Product Ibuprofen Step3->Product

Caption: A simplified workflow for the green synthesis of Ibuprofen (BHC process).

This protocol describes a laboratory-scale synthesis of ibuprofen starting from isobutylbenzene.[10]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • To a stirred solution of isobutylbenzene and acetic anhydride, slowly add anhydrous aluminum chloride (AlCl₃) in portions while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-isobutylacetophenone.

Step 2: Reduction of p-Isobutylacetophenone

  • Dissolve p-isobutylacetophenone in ethanol.

  • Add sodium borohydride (NaBH₄) in small portions to the solution while stirring.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Acidify the mixture with dilute hydrochloric acid (HCl) and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield 1-(4-isobutylphenyl)ethanol.

Step 3: Chlorination of 1-(4-isobutylphenyl)ethanol

  • Add concentrated HCl to 1-(4-isobutylphenyl)ethanol and shake the mixture vigorously in a separatory funnel for 5-10 minutes.

  • Extract the product, 1-chloro-1-(4-isobutylphenyl)ethane, with petroleum ether.[10]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.[10]

Step 4: Grignard Reaction and Carboxylation

  • Prepare a Grignard reagent by reacting 1-chloro-1-(4-isobutylphenyl)ethane with magnesium turnings in anhydrous diethyl ether.

  • Bubble dry carbon dioxide (CO₂) gas through the Grignard reagent solution.

  • Acidify the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent, wash with water, and then extract into a 5% sodium hydroxide (NaOH) solution.[10]

  • Acidify the aqueous layer with dilute HCl to precipitate ibuprofen.[10]

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., petroleum ether) to obtain pure ibuprofen.[10]

ParameterValueReference
Starting MaterialIsobutylbenzene[10]
Key Intermediatesp-Isobutylacetophenone, 1-(4-isobutylphenyl)ethanol[10]
Final ProductIbuprofen[10]
Overall Yield (crude)~68%[8]
Yield (after recrystallization)~51% (purity >99%)[8]
Melting Point75-77 °C
Celecoxib

Celecoxib is a selective COX-2 inhibitor, which gives it a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[11] The synthesis of celecoxib typically involves the condensation of a substituted phenylhydrazine with a β-diketone.[11][12]

Celecoxib_Workflow Start1 p-Methylacetophenone Step1 Step 1: Claisen Condensation Base: Sodium hydride or Potassium hydride Start1->Step1 Start2 Ethyl trifluoroacetate Start2->Step1 Intermediate 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione Step1->Intermediate Step2 Step 2: Cyclocondensation Solvent: Ethanol, Catalyst: HCl Intermediate->Step2 Start3 4-Sulfamoylphenylhydrazine hydrochloride Start3->Step2 Product Celecoxib Step2->Product

Caption: A typical two-step synthetic workflow for Celecoxib.

This protocol outlines the synthesis of celecoxib through a Claisen condensation followed by a cyclocondensation reaction.[11][13]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • In a reaction vessel, add toluene and sodium hydride.[13]

  • While stirring, control the temperature and add p-methylacetophenone and ethyl trifluoroacetate dropwise.[13]

  • After the addition, maintain the temperature at 40-45°C for several hours.[13]

  • Cool the reaction mixture and add dilute hydrochloric acid.[13]

  • Separate the organic layer, evaporate the solvent under reduced pressure, and crystallize the residue from petroleum ether to obtain the diketone intermediate.[13]

Step 2: Synthesis of Celecoxib

  • Prepare a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser.[11]

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[11]

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[11]

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.[11]

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[11]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[11]

ParameterValueReference
Starting Materialsp-Methylacetophenone, Ethyl trifluoroacetate, 4-Sulfamoylphenylhydrazine HCl[11][13]
Key Intermediate1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione[13]
Overall Yield~50% (in a continuous flow synthesis)[12]
COX-1 IC₅₀>10 µM[11]
COX-2 IC₅₀0.04 µM[11]
Melting Point162-164 °C

Synthesis of Corticosteroids

Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressant effects.[14] Its synthesis is a complex, multi-step process, often starting from naturally derived steroid precursors like tigogenin or diosgenin.[15][16]

Dexamethasone_Workflow Start Tigogenin or other steroid precursor Step1 Step 1: Side Chain Modification & Ring A Functionalization Start->Step1 Intermediate1 Pregnane derivative Step1->Intermediate1 Step2 Step 2: Introduction of 16α-methyl and 17α-hydroxy groups (e.g., via epoxidation) Intermediate1->Step2 Intermediate2 16α-methyl-17α-hydroxy intermediate Step2->Intermediate2 Step3 Step 3: Fluorination at C9 Intermediate2->Step3 Intermediate3 9α-fluoro intermediate Step3->Intermediate3 Step4 Step 4: Dehydrogenation to form 1,4-diene in A-ring Intermediate3->Step4 Product Dexamethasone Step4->Product

Caption: A high-level overview of the synthetic strategy for Dexamethasone.

The synthesis of dexamethasone is a lengthy and complex process. The following is a summarized protocol highlighting key transformations from a suitable pregnane intermediate.[15][17][18]

Key Transformations:

  • Introduction of the 17α-hydroxy-16α-methyl moiety: This is a crucial step. A common method involves the epoxidation of a 16-ene precursor with an agent like peracetic acid, followed by reaction with methylmagnesium bromide to introduce the methyl group and subsequent hydrolysis to form the 17α-hydroxy group.[17][18] The overall yield for this transformation can be as high as 95%.[18]

  • Introduction of the 9α-fluoro group: This is typically achieved by treating a 9,11-epoxide intermediate with hydrofluoric acid (HF).[17] The epoxide is formed from a 9(11)-ene precursor.

  • Formation of the 1,4-diene in the A-ring: This is often accomplished through a bromination-dehydrobromination sequence. The 3-keto steroid is first brominated at the 2 and 4 positions, followed by elimination of HBr using a base in a solvent mixture like DMF/water to introduce the double bonds.[15][18] This step can have a yield of around 83%.[15]

  • Microbiological Dehydrogenation: In some synthetic routes, a microbiological step is used to introduce the C1-C2 double bond.[17]

ParameterValueReference
Starting MaterialTigogenin[15][18]
Key ReactionsEpoxidation, Grignard reaction, Fluorination, Dehydrobromination[17][18]
Yield of Epoxidation step~95%[18]
Yield of Diene formation~83%[15]
Final ProductDexamethasone[17]

These protocols and notes provide a foundational understanding of the synthesis of important anti-inflammatory drugs. Researchers should consult detailed literature for specific reaction conditions and safety precautions.

References

Application Notes and Protocols: 2-Aminothiazole as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its unique structural features, including the presence of endo- and exocyclic nitrogen atoms and a sulfur atom, allow for diverse functionalization, making it an ideal starting material for the synthesis of a wide array of novel heterocyclic compounds.[4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5][6] This document provides detailed application notes and experimental protocols for leveraging 2-aminothiazole as a building block in the synthesis of medicinally relevant heterocyclic systems.

Application Note 1: Synthesis of Substituted 2-Acylaminothiazoles via N-Acylation

The exocyclic amino group of 2-aminothiazole is a primary site for modification, readily undergoing acylation with various acylating agents to yield 2-acylaminothiazole derivatives. These compounds are precursors to a multitude of bioactive molecules, including potent enzyme inhibitors and receptor antagonists.[6]

Experimental Protocol: Synthesis of N-(4-phenylthiazol-2-yl)acetamide

This protocol details the synthesis of a model 2-acylaminothiazole derivative starting from 2-amino-4-phenylthiazole, which can be synthesized via the Hantzsch thiazole synthesis.[6]

  • Synthesis of 2-amino-4-phenylthiazole:

    • To a solution of acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add thiourea (0.76 g, 10 mmol) and iodine (2.54 g, 10 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.[7]

  • N-Acylation:

    • Suspend 2-amino-4-phenylthiazole (1.76 g, 10 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (0.85 mL, 12 mmol) to the suspension.

    • Add triethylamine (2.1 mL, 15 mmol) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water (20 mL).

    • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-(4-phenylthiazol-2-yl)acetamide.

Quantitative Data
Starting MaterialProductReagentsSolventTime (h)Yield (%)
2-amino-4-phenylthiazoleN-(4-phenylthiazol-2-yl)acetamideAcetyl chloride, TriethylamineDichloromethane1485-95
2-amino-4-(4-bromophenyl)thiazoleN-(4-(4-bromophenyl)thiazol-2-yl)benzamideBenzoyl chloride, PyridineDichloromethane1680-90
2-amino-4-(4-methoxyphenyl)thiazoleN-(4-(4-methoxyphenyl)thiazol-2-yl)isobutyramideIsobutyryl chloride, TriethylamineTetrahydrofuran1288-96

G

Workflow for the N-acylation of 2-aminothiazole derivatives.

Application Note 2: Synthesis of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1] They can be synthesized from 2-aminothiazoles through a cyclocondensation reaction with α-haloketones.

Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole
  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in absolute ethanol (20 mL).

    • Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.

  • Reaction Execution:

    • Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by TLC.

    • A precipitate of the hydrobromide salt of the product will form as the reaction proceeds.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter the precipitate.

    • Wash the solid with cold ethanol and then with diethyl ether.

    • To obtain the free base, suspend the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Filter the resulting solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-phenylimidazo[2,1-b]thiazole.[8]

Quantitative Data for Imidazo[2,1-b]thiazole Synthesis
2-Aminothiazole Derivativeα-HaloketoneSolventTime (h)Yield (%)
2-Aminothiazole2-BromoacetophenoneEthanol885-92
2-Amino-4-methylthiazole2-Chloro-4'-nitroacetophenonen-Propanol1080-88
2-Amino-4-phenylthiazole2-Bromo-1-(4-fluorophenyl)ethanoneEthanol982-90

G

Reaction pathway for the synthesis of imidazo[2,1-b]thiazoles.

Application Note 3: Synthesis of Thiazolyl-thiourea Derivatives

Thiazolyl-thiourea derivatives have garnered significant interest due to their potential as antimicrobial and anticancer agents.[1] These compounds can be readily synthesized by the reaction of 2-aminothiazoles with various isothiocyanates.

Experimental Protocol: Synthesis of 1-(4-phenylthiazol-2-yl)-3-phenylthiourea
  • Reaction Setup:

    • Dissolve 2-amino-4-phenylthiazole (1.76 g, 10 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask.

    • Add phenyl isothiocyanate (1.2 mL, 10 mmol) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. In some cases, gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Upon completion, a precipitate may form. If so, filter the solid and wash it with cold acetonitrile.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to induce precipitation.

    • Filter the solid product and recrystallize from ethanol to obtain pure 1-(4-phenylthiazol-2-yl)-3-phenylthiourea.[8]

Quantitative Data for Thiazolyl-thiourea Synthesis
2-Aminothiazole DerivativeIsothiocyanateSolventTime (h)Yield (%)
2-Amino-4-phenylthiazolePhenyl isothiocyanateAcetonitrile2490-98
2-AminothiazoleAllyl isothiocyanateTetrahydrofuran1888-95
2-Amino-4-(4-chlorophenyl)thiazole4-Fluorophenyl isothiocyanateDichloromethane2492-99

G

Logical relationship for the synthesis of thiazolyl-thiourea derivatives.

Conclusion

2-Aminothiazole is an exceptionally versatile and valuable building block for the construction of novel heterocyclic compounds. The protocols and data presented herein demonstrate its utility in synthesizing diverse molecular architectures with significant potential in drug discovery and development. The straightforward and high-yielding nature of these reactions makes 2-aminothiazole an indispensable tool for medicinal and organic chemists. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine and improving its yield.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on two prevalent synthetic routes: the Friedel-Crafts Acylation and the Grignard Reaction.

Category 1: Friedel-Crafts Acylation Issues

The Friedel-Crafts acylation is a standard method for forming the target ketone by reacting thiophene with a derivative of pyridine-2-carboxylic acid.[1]

Question 1: Why is my Friedel-Crafts reaction showing low or no conversion?

Answer: Low conversion is a frequent issue and can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Ensure the catalyst is fresh, anhydrous, and handled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Substrate Deactivation: Pyridine is an electron-deficient aromatic ring, which makes it generally unsuitable for direct Friedel-Crafts acylation. The reaction typically involves the acylation of thiophene with an activated pyridine-2-carboxylic acid derivative (like 2-picolinoyl chloride).[2] Acylation occurs first at the nitrogen, creating an even more deactivated pyridinium salt.[2]

  • Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required because it complexes with the product ketone, rendering it inactive. Ensure you are using the correct molar equivalents as specified in your protocol.

  • Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to a halt. Gradual warming may be necessary to initiate the reaction.

Question 2: My reaction produced a complex mixture of byproducts. How can I improve selectivity?

Answer: Byproduct formation often results from the high reactivity of the intermediates and conditions.

  • Polysubstitution: Thiophene can undergo acylation at multiple positions. Using a milder Lewis acid or controlling the stoichiometry of the acylating agent can help minimize this.[1]

  • Reaction Temperature: Overheating can lead to decomposition and polymerization, especially with sensitive heterocyclic compounds. Maintain the recommended temperature profile throughout the reaction.

  • Choice of Acylating Agent: Using an acid anhydride in place of an acyl chloride can sometimes lead to a cleaner reaction, although it may require different catalytic conditions.[3]

Category 2: Grignard Reaction Issues

This pathway typically involves the reaction of a thiophene-based Grignard reagent (e.g., 2-thienylmagnesium bromide) with a pyridine-2-carboxylic acid derivative (e.g., an ester, acid chloride, or Weinreb amide).

Question 1: My Grignard reagent is not forming or is forming in low yield. What's wrong?

Answer: The formation of the Grignard reagent is the critical first step.

  • Moisture and Air: Grignard reagents react readily with water, oxygen, and carbon dioxide. All glassware must be rigorously dried (e.g., oven-dried or flame-dried), and the reaction must be conducted under a strictly inert atmosphere (dry nitrogen or argon).[4]

  • Magnesium Quality: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting. Gently crush the turnings or use an activating agent like a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents. Using a solvent like 2-methyltetrahydrofuran (2-MeTHF) has been shown to improve yields and chemoselectivity in some cases.[5]

Question 2: The reaction of my Grignard reagent with the pyridine electrophile is giving a low yield of the desired ketone. What are the common causes?

Answer: Once the Grignard reagent is formed, yield loss often occurs during the coupling step.

  • Double Addition: If using an ester or acid chloride as the electrophile, the Grignard reagent can add to the desired ketone product, forming a tertiary alcohol byproduct. To minimize this, use very low reaction temperatures (-78 °C is common) and add the Grignard reagent slowly to a solution of the electrophile.[6]

  • Use of a Weinreb Amide: Converting the pyridine-2-carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a highly effective strategy. The intermediate formed after the first Grignard addition is stable and does not react further until the acidic workup, preventing the formation of the alcohol byproduct and significantly improving ketone yield.[4]

  • Poor Electrophile Purity: Ensure the pyridine-2-carboxylic acid derivative is pure and dry before use.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can influence the yield of related ketone syntheses.

Table 1: Influence of Solvent on Grignard Addition Yields

EntryCarbonyl SubstrateGrignard ReagentSolventYield of Alcohol Product (%)
1Furan-2-carbaldehyden-BuMgBr2-MeTHF91
2Furan-2-carbaldehyden-BuMgBrTHF88
3Thiophen-2-carbaldehyden-BuMgBr2-MeTHF92
4Thiophen-2-carbaldehyden-BuMgBrTHF90
Data adapted from a study on chemoselective Grignard additions, demonstrating consistently higher yields in 2-MeTHF compared to THF.[5]

Table 2: Effect of Reaction Atmosphere on a Pyridine-to-Thiophene Synthesis Yield

EntryReaction AtmosphereSolventTemperature (°C)Yield (%)
1AirDMF6042
2NitrogenDMF6059
Data from a study on skeletal editing highlights the significant improvement in yield when the reaction is performed under an inert nitrogen atmosphere.[7]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with a Weinreb Amide (Optimized for Yield)

This protocol is designed to minimize the formation of tertiary alcohol byproducts.

Step 1: Preparation of Pyridine-2-Weinreb Amide

  • Suspend pyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir for 2 hours at room temperature.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) in DCM at 0 °C.

  • Slowly add the acid chloride solution to the hydroxylamine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup and purify by column chromatography to yield the Weinreb amide.

Step 2: Grignard Reaction

  • Under an inert atmosphere, prepare the Grignard reagent by adding 2-bromothiophene (1.1 eq) to a suspension of activated magnesium turnings (1.2 eq) in anhydrous THF.

  • Cool the Grignard solution to 0 °C.

  • In a separate flask, dissolve the pyridine-2-Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the Grignard reagent to the Weinreb amide solution via cannula.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Friedel-Crafts Acylation of Thiophene

This protocol uses a standard Friedel-Crafts approach.

  • Under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add 2-picolinoyl chloride (1.0 eq) to the suspension. Stir for 15 minutes.

  • Add thiophene (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Visualizations

General Synthesis & Troubleshooting Workflow

cluster_prep Preparation cluster_exec Execution cluster_post Post-Reaction cluster_trouble Troubleshooting P1 Select Synthesis Route (Grignard or Friedel-Crafts) P2 Prepare Anhydrous Reagents & Glassware P1->P2 E1 Run Reaction Under Inert Atmosphere P2->E1 E2 Monitor Progress (TLC/LC-MS) E1->E2 W1 Aqueous Workup & Extraction E2->W1 W2 Purification (Chromatography/Recrystallization) W1->W2 W3 Characterization (NMR/MS) W2->W3 T1 Low Yield or No Reaction W3->T1 If Unsuccessful T2 Analyze Potential Causes: - Moisture Contamination - Reagent Purity - Reaction Temperature - Catalyst Activity T1->T2 Diagnose

Caption: General workflow for synthesis and troubleshooting.

Logical Diagram for Diagnosing Low Yield

start Low Yield Observed check_reagents Are starting materials pure and anhydrous? start->check_reagents check_conditions Were reaction conditions strictly inert? check_reagents->check_conditions Yes purify_reagents Action: Purify/Dry Starting Materials check_reagents->purify_reagents No check_temp Was temperature controlled correctly? check_conditions->check_temp Yes improve_inert Action: Improve Inert Atmosphere Technique check_conditions->improve_inert No check_addition Was addition of reagents slow and controlled? check_temp->check_addition Yes optimize_temp Action: Optimize Temperature Profile check_temp->optimize_temp No optimize_addition Action: Modify Addition Rate or Order check_addition->optimize_addition No success Yield Improved purify_reagents->success improve_inert->success optimize_temp->success optimize_addition->success R1 2-Picolinoyl Chloride I1 Acylium Ion-Catalyst Complex (Electrophile) R1->I1 R2 AlCl3 (Lewis Acid) R2->I1 I2 Sigma Complex (Intermediate) I1->I2 R3 Thiophene (Nucleophile) R3->I2 P1 Product-Catalyst Complex I2->P1 Deprotonation P2 Final Ketone Product (After Workup) P1->P2 Hydrolysis

References

Technical Support Center: Purification of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-[(Thiophen-2-yl)carbonyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main purification challenges for this compound arise from its chemical structure, which includes a basic pyridine ring. This feature can lead to:

  • Strong interactions with silica gel: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase for column chromatography. This can cause significant peak tailing, poor separation, and potential loss of the compound on the column.

  • Solubility issues: Finding a single, ideal solvent for recrystallization can be difficult due to the molecule's polarity, which is influenced by both the pyridine and thiophene rings.

  • Co-elution with similar impurities: Byproducts from the synthesis, which may have polarities close to the target compound, can be challenging to separate using chromatography.

Q2: What are the most common impurities I should expect?

A2: The impurities present will depend on the synthetic route used. Two common methods for synthesizing this class of compounds are Grignard reactions and palladium-catalyzed cross-coupling reactions.

  • From a Grignard Reaction (e.g., 2-pyridyl Grignard reagent with a thiophene-2-carbonyl derivative):

    • Unreacted 2-halopyridine (e.g., 2-bromopyridine).

    • Unreacted thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid ester.

    • Homocoupled byproduct (e.g., 2,2'-bipyridine).

  • From a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Stille coupling):

    • Unreacted starting materials (e.g., 2-halopyridine, thiophene-2-boronic acid, or 2-(tributylstannyl)thiophene).

    • Homocoupled byproducts (e.g., 2,2'-bipyridine and 2,2'-bithiophene).

    • Residual palladium catalyst and ligands, which may require specific removal techniques.

Q3: Which purification technique is generally more effective: column chromatography or recrystallization?

A3: Both techniques can be effective, and the choice often depends on the nature and quantity of the impurities.

  • Column chromatography is highly effective for separating compounds with different polarities and is often the preferred method for achieving high purity, especially when dealing with a mixture of several byproducts.

  • Recrystallization is an excellent technique for removing small amounts of impurities from a large amount of the desired compound, provided a suitable solvent or solvent system can be found. It is often used as a final polishing step after chromatography.

Troubleshooting Guides

Guide 1: Column Chromatography

Issue: The compound is streaking or "tailing" on the silica gel column.

  • Cause: Strong interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica gel surface.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent. Triethylamine (TEA) is commonly used at a concentration of 0.1-1%. The TEA will compete with the pyridine nitrogen for binding to the acidic sites on the silica, resulting in sharper peaks.

    • Use a Different Stationary Phase:

      • Deactivated Silica Gel: Use silica gel that has been treated to reduce the number of acidic sites.

      • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for purifying basic compounds.

      • Reversed-Phase Silica Gel (C18): This can be an effective option, eluting with a polar mobile phase such as methanol/water or acetonitrile/water.

Issue: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Switch to a More Polar Solvent System: If a hexane/ethyl acetate system is ineffective, consider switching to a more polar system, such as dichloromethane/methanol.

    • Add a Competitive Binder: As mentioned above, adding a small amount of triethylamine can help displace the compound from the silica gel.

Guide 2: Recrystallization

Issue: Difficulty in finding a suitable single solvent for recrystallization.

  • Cause: The compound is either too soluble in polar solvents or not soluble enough in non-polar solvents, even at high temperatures.

  • Solution:

    • Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs for compounds of this type include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1]

Issue: The compound "oils out" instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too supersaturated.

  • Solutions:

    • Use a Lower-Boiling Point Solvent: If possible, select a solvent with a boiling point below the melting point of your compound.

    • Reduce Supersaturation: If using a two-solvent system, add a small amount more of the "good" solvent to reduce the saturation level.

    • Induce Crystallization:

      • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The small glass particles can serve as nucleation sites.

      • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Data Presentation

The following tables summarize typical conditions for the purification of this compound and structurally related compounds. Note that optimal conditions may vary based on the specific impurities present.

Table 1: Column Chromatography Parameters for Pyridyl Ketones and Related Heterocycles

Stationary PhaseMobile Phase (Eluent) SystemGradient/IsocraticModifierTypical Rf of ProductReference
Silica Gel (230-400 mesh)n-Hexane / Ethyl AcetateGradient (e.g., 5% to 20% Ethyl Acetate)None reported~0.3-0.5 in 30% EtOAc/Hexane[2]
Silica Geln-Hexane / Ethyl AcetateIsocratic or Gradient0.1-1% Triethylamine (TEA)Variable[1]
Alumina (Neutral or Basic)Dichloromethane / MethanolGradient (e.g., 0% to 5% Methanol)NoneVariableGeneral practice
Reversed-Phase (C18)Acetonitrile / WaterIsocratic or Gradient0.1% Trifluoroacetic Acid (TFA)VariableGeneral practice

Table 2: Recrystallization Solvent Systems for Pyridyl and Thienyl Compounds

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Application NotesReference
EthanolWaterDissolve in hot ethanol, add water until cloudy, then cool.[1]
Acetonen-HexaneDissolve in warm acetone, add hexane until cloudy, then cool.[1]
Ethyl Acetaten-HexaneDissolve in warm ethyl acetate, add hexane until cloudy, then cool.[1]
Isopropanol-Can sometimes be used as a single solvent.General practice

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.25-0.35 for the target compound. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent mixture.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., deionized water) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography Primary Method purity_check Purity Check (TLC, NMR) column_chromatography->purity_check recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product purity_check->recrystallization If necessary purity_check->pure_product If pure

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Column Chromatography Issue issue_tailing Peak Tailing / Streaking? start->issue_tailing issue_no_elution Compound Not Eluting? start->issue_no_elution issue_tailing->issue_no_elution No solution_tailing_1 Add 0.1-1% TEA to Mobile Phase issue_tailing->solution_tailing_1 Yes solution_elution_1 Increase Polarity of Mobile Phase issue_no_elution->solution_elution_1 Yes solution_tailing_2 Switch to Alumina or Deactivated Silica solution_tailing_1->solution_tailing_2 end Problem Resolved solution_tailing_1->end solution_tailing_2->end solution_elution_2 Switch to a More Polar Solvent System (e.g., DCM/MeOH) solution_elution_1->solution_elution_2 solution_elution_1->end solution_elution_2->end

Caption: Troubleshooting flowchart for column chromatography issues.

References

Technical Support Center: Troubleshooting Thiophene Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My thiophene acylation reaction is resulting in a low yield or fails to proceed. What are the common causes and solutions?

Low conversion rates in thiophene acylation can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions.

Common Causes & Troubleshooting Steps:

  • Catalyst Deactivation: Impurities in the thiophene starting material, such as sulfur compounds, can deactivate the catalyst.[1] Ensure the purity of your thiophene. If impurities are suspected, purification of the starting material is recommended.[1]

  • Insufficient Catalyst Activity: The choice and amount of catalyst are critical. For Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride (AlCl₃) are often used but can lead to side reactions.[2] Milder Lewis acids such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄), or solid acid catalysts like zeolites (e.g., Hβ), can be effective alternatives.[1][3]

  • Low Reaction Temperature: If the temperature is too low, the reaction rate will be very slow, leading to poor conversion in a reasonable timeframe.[1] Increasing the reaction temperature can significantly improve the reaction rate. For instance, with Hβ zeolite and acetic anhydride, raising the temperature from 40°C to 60°C can lead to complete conversion.[1][3]

  • Suboptimal Reactant Ratio: The molar ratio of thiophene to the acylating agent is a key parameter. An excess of the acylating agent can help drive the reaction to completion. A thiophene to acetic anhydride molar ratio of 1:3 has been shown to be effective in some cases.[1][3]

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this polymerization and how can I prevent it?

The formation of tar or resinous material is a common issue in thiophene acylation, often attributed to polymerization of the thiophene ring under harsh acidic conditions.[1][2]

Troubleshooting Polymerization:

  • Strong Lewis Acid Catalysts: Potent Lewis acids like AlCl₃ are known to induce polymerization and resinification of thiophene.[1][2]

    • Solution: Switch to a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[1] Solid acid catalysts like zeolites (e.g., Hβ) or glauconite are also excellent choices for minimizing byproduct formation.[1][2]

  • High Reaction Temperature: Elevated temperatures can accelerate both the desired acylation and the side reactions leading to polymerization.[1]

    • Solution: Optimize the reaction temperature to find a balance that favors the formation of the desired product without promoting tar formation.[1]

  • Rate of Reagent Addition: Rapid addition of the acylating agent can create localized hotspots and high concentrations, promoting unwanted side reactions.[1]

    • Solution: Add the acylating agent slowly to the mixture of thiophene and catalyst to maintain better control over the reaction rate and temperature.[1]

Q3: My reaction is producing a mixture of 2-acetylthiophene and 3-acetylthiophene. How can I improve the regioselectivity for the desired isomer?

Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acyl derivative. The formation of the 3-isomer is generally a minor product.[4][5]

Understanding and Controlling Regioselectivity:

  • Electronic Effects: The 2-position of the thiophene ring is more electron-rich and sterically accessible, making it more susceptible to electrophilic attack. The intermediate formed by attack at the 2-position is better stabilized by resonance compared to attack at the 3-position.[5]

  • Obtaining 3-Acetylthiophene: Direct Friedel-Crafts acylation is not a viable method for producing high yields of 3-acetylthiophene.[6] A multi-step synthesis starting from a 3-substituted precursor, such as 3-bromothiophene, is the recommended approach.[6][7] This typically involves a Grignard coupling reaction followed by oxidation.[6][7]

Q4: I am observing diacylation of my thiophene starting material. How can I prevent the formation of this byproduct?

Diacylation occurs when a second acyl group is introduced onto the thiophene ring.

Preventing Diacylation:

  • Control Reactant Stoichiometry: To avoid diacylation, it is recommended to use an excess of thiophene relative to the acylating agent.[1] This ensures that the acylating agent is the limiting reagent, reducing the likelihood of a second acylation event on the already acylated thiophene product.

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the efficiency and selectivity of thiophene acylation. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[3][8]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[8][9]
Phosphoric Acid (85%)Acetic Anhydride-94Requires 3 equiv. of acetic anhydride[4]
GlauconiteAcetic Anhydride66 (conversion)-Reflux for 5 hours[2]
Zinc ChlorideAcetic Anhydride12 (of theory)-Reflux for 4 hours[10]

Experimental Protocols

General Procedure for Thiophene Acylation using a Solid Acid Catalyst (e.g., Hβ Zeolite):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add thiophene and the acylating agent (e.g., acetic anhydride).[3]

  • Catalyst Addition: Add the solid acid catalyst (e.g., Hβ zeolite) to the reaction mixture.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and stir for the specified time (e.g., 2 hours).[3][8]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Gas Chromatography (GC).[8]

  • Work-up: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can often be regenerated and reused.[3][8]

  • Purification: The liquid product mixture is then purified, typically by distillation, to isolate the desired acylthiophene.[3]

Visual Guides

Thiophene Acylation Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Thiophene Thiophene Intermediate Resonance-Stabilized Intermediate Thiophene->Intermediate + Acylium Ion Product Acyl Thiophene Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Thiophene.

Troubleshooting Workflow for Low Yield

G Start Low Yield in Thiophene Acylation CheckPurity Check Reactant Purity Start->CheckPurity CheckCatalyst Evaluate Catalyst CheckPurity->CheckCatalyst Pure Purify Purify Thiophene CheckPurity->Purify Impure CheckTemp Optimize Temperature CheckCatalyst->CheckTemp Active ChangeCatalyst Switch to Milder or Solid Acid Catalyst CheckCatalyst->ChangeCatalyst Inactive/ Side Reactions CheckRatio Adjust Reactant Ratio CheckTemp->CheckRatio Optimized IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Too Low IncreaseAcyl Increase Molar Ratio of Acylating Agent CheckRatio->IncreaseAcyl Suboptimal End Improved Yield CheckRatio->End Optimized Purify->CheckCatalyst ChangeCatalyst->CheckTemp IncreaseTemp->CheckRatio IncreaseAcyl->End

Caption: A decision tree for troubleshooting low yields in thiophene acylation.

Side Reaction Pathways

G Thiophene Thiophene + Acylating Agent HarshConditions Harsh Conditions (Strong Lewis Acid, High Temp) Thiophene->HarshConditions MildConditions Mild Conditions (Milder Catalyst, Optimal Temp) Thiophene->MildConditions Polymerization Polymerization (Tar Formation) HarshConditions->Polymerization DesiredProduct Desired Mono-Acylated Thiophene MildConditions->DesiredProduct ExcessAcyl Excess Acylating Agent DesiredProduct->ExcessAcyl Diacylation Diacylated Product ExcessAcyl->Diacylation

Caption: Factors influencing the formation of common side products.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Thiophene and Pyridine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the coupling reactions between thiophene and pyridine moieties.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of thiophene-pyridine coupled products.

Low or No Product Yield

Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling of a thiophene derivative with a pyridine boronic acid. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Verify the purity and stability of your reagents, especially the boronic acid, which can degrade over time.[1][2] Ensure that solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[1]

  • Inert Atmosphere: Confirm that the reaction was performed under a strict inert atmosphere (e.g., argon or nitrogen).[1]

Troubleshooting Steps:

  • Catalyst System: The choice of palladium precursor and ligand is critical.[1][2]

    • Catalyst Deactivation: The palladium catalyst can be "poisoned" by the sulfur atom in the thiophene ring.[2] Using bulky, electron-rich phosphine ligands like SPhos or XPhos can help stabilize the catalyst and improve yields.[1]

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary to overcome partial deactivation.[2]

    • Pre-catalyst Choice: Pd(PPh₃)₄ is a common choice, but other precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand can be more effective.[3][4]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • An inappropriate base can lead to poor reaction rates or side reactions.[1]

    • Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The choice of base is often substrate-dependent, and screening a few options is advisable.[1]

  • Solvent System: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often beneficial for Suzuki couplings.[2]

    • Ensure the solvents are of high purity and are properly degassed to remove oxygen.

  • Reaction Temperature: Most Suzuki couplings require heating, typically between 80-100 °C.[2][4] If the reaction is sluggish, a moderate increase in temperature may improve the yield.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1]

    • Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[1]

    • The choice of base and solvent can also influence the rate of protodeboronation.

Formation of Side Products

Q2: I am observing significant homocoupling of my starting materials. How can I minimize this side reaction?

A2: Homocoupling is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[6] It can arise from both the organometallic reagent and the organic halide.

Mitigation Strategies:

  • Purity of Reagents: Ensure that your starting materials are free from impurities that could promote homocoupling.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

    • Catalyst and Ligand: The choice of ligand can significantly influence the extent of homocoupling. Experimenting with different phosphine ligands is recommended.

    • Additives: In some cases, the addition of a copper(I) salt can suppress homocoupling in Stille couplings.[7]

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes minimize the formation of homocoupled byproducts.

Frequently Asked Questions (FAQs)

Q3: Which cross-coupling reaction is generally preferred for coupling thiophene and pyridine, Suzuki-Miyaura or Stille?

A3: Both Suzuki-Miyaura and Stille couplings are widely used for this transformation.[6][8] The choice often depends on the specific substrates and the availability of starting materials.

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the lower toxicity and environmental impact of boronic acids compared to organotin reagents.[7] Boronic acids are also commercially available in a wide variety.

  • Stille Coupling: Stille reactions can be very effective and are sometimes more tolerant of certain functional groups.[9][10] However, the high toxicity of organotin compounds is a significant drawback.[6][7]

Q4: What are the key differences in reaction setup for Suzuki-Miyaura versus Stille coupling?

A4: The primary difference lies in the organometallic reagent used.

  • Suzuki-Miyaura: Utilizes an organoboron reagent (boronic acid or ester) and requires a base for the transmetalation step.[8]

  • Stille: Employs an organotin reagent (organostannane) and typically does not require a base, although additives like copper(I) salts can be beneficial.[6][7]

The general catalytic cycle of oxidative addition, transmetalation, and reductive elimination is common to both reactions.[6][8]

Q5: Can I use a chloro-substituted pyridine or thiophene in these coupling reactions?

A5: Yes, but chloro-substituted heterocycles are generally less reactive than their bromo or iodo counterparts.[1] Achieving good yields with chloro-substrates often requires more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and potentially higher reaction temperatures.[1][11]

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
BaseSolvent SystemTypical ConcentrationNotes
K₂CO₃Dioxane/H₂O (4:1)2.0 - 3.0 equivA widely used and effective base for many Suzuki couplings.[5]
Cs₂CO₃Dioxane/H₂O (4:1)2.0 - 3.0 equivOften provides higher yields, especially for challenging substrates.
K₃PO₄Toluene or Dioxane2.0 - 3.0 equivA strong base that can be effective when others fail.
Na₂CO₃DME/H₂O2.0 equivA milder base, sometimes used to avoid decomposition of sensitive substrates.
Table 2: Typical Catalyst Loadings for Palladium-Catalyzed Cross-Coupling
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None2 - 5A common, air-stable catalyst.[3]
Pd(OAc)₂SPhos1 - 3Often used for challenging couplings, including those with chloro-substrates.[12]
Pd₂(dba)₃XPhos1 - 2A highly active catalyst system for a broad range of substrates.
PdCl₂(dppf)None3 - 5Effective for a variety of cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halothiophene with a Pyridineboronic Acid

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halothiophene (1.0 equiv), pyridineboronic acid or boronic ester (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vessel.[2]

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[2] The reaction mixture should be sparged with an inert gas for 15-30 minutes.[2]

Reaction:

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 1-16 hours).[2][4]

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Stille Coupling of a Halopyridine with a Thienylstannane

Reaction Setup:

  • To an oven-dried reaction vessel with a magnetic stir bar, add the halopyridine (1.0 equiv) and the thienylstannane (1.1-1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the vessel and establish an inert atmosphere.

  • Add anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.

Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 4-24 hours).

Monitoring and Workup:

  • Follow the consumption of starting materials using TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Thiophene-Pyridine Coupling start Low or No Product Yield reagent_check Verify Reagent Quality (Purity, Stability, Anhydrous/Degassed) start->reagent_check reagent_check->start Reagents Degraded (Replace/Purify) atmosphere_check Ensure Strict Inert Atmosphere reagent_check->atmosphere_check Reagents OK atmosphere_check->start Oxygen Present (Improve Technique) catalyst_system Optimize Catalyst System (Ligand, Loading, Precursor) atmosphere_check->catalyst_system Atmosphere OK base_solvent Screen Different Bases and Solvent Systems catalyst_system->base_solvent temperature Adjust Reaction Temperature base_solvent->temperature side_reactions Investigate Side Reactions (e.g., Protodeboronation) temperature->side_reactions success Improved Yield side_reactions->success

Caption: A logical workflow for troubleshooting low product yield in thiophene-pyridine coupling reactions.

Suzuki_vs_Stille Comparison of Suzuki-Miyaura and Stille Coupling suzuki Suzuki-Miyaura Coupling suzuki_reagent Organoboron Reagent (Boronic Acid/Ester) suzuki->suzuki_reagent suzuki_base Requires Base suzuki->suzuki_base suzuki_toxicity Low Toxicity Byproducts suzuki->suzuki_toxicity stille Stille Coupling stille_reagent Organotin Reagent (Organostannane) stille->stille_reagent stille_base Typically No Base Required stille->stille_base stille_toxicity High Toxicity Tin Byproducts stille->stille_toxicity

Caption: Key differences between Suzuki-Miyaura and Stille coupling for C-C bond formation.

References

Resolving 1H NMR Impurities in 2-[(Thiophen-2-yl)carbonyl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and resolving common impurities observed in the 1H NMR spectrum of 2-[(Thiophen-2-yl)carbonyl]pyridine. Adherence to proper experimental protocols and purification techniques is crucial for obtaining a pure product, which is essential for accurate downstream applications in drug development and scientific research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the 1H NMR spectrum of this compound synthesized via a Grignard reaction with 2-cyanopyridine?

A1: The most prevalent impurities typically arise from unreacted starting materials, side reactions, and subsequent reactions of the desired product. These may include:

  • 2-Cyanopyridine (Starting Material): Incomplete reaction can lead to the presence of the starting nitrile.

  • Thiophene: Arises from the quenching of the Grignard reagent (2-thienylmagnesium bromide) by trace amounts of water or other protic sources.

  • 2-(Thiophen-2-yl)pyridine: This can be a side-product, and its 1H NMR signals may overlap with the product signals.

  • (Pyridin-2-yl)bis(thiophen-2-yl)methanol: This tertiary alcohol can form if the Grignard reagent adds to the ketone product. Although less common when starting from a nitrile, it can occur, especially if reaction temperatures are not well-controlled.

  • Solvent Residues: Residual solvents used in the reaction or purification (e.g., diethyl ether, THF, hexanes, ethyl acetate) are common contaminants.

Q2: My 1H NMR spectrum shows a complex multiplet in the aromatic region that I cannot assign to my product. What could it be?

A2: A complex multiplet in the aromatic region (typically 7.0-8.8 ppm) could indicate the presence of one or more aromatic impurities. It is recommended to compare the chemical shifts and coupling patterns with the spectra of potential impurities listed in the data table below. Specifically, look for the characteristic signals of 2-cyanopyridine and 2-(thiophen-2-yl)pyridine.

Q3: I see a broad singlet that integrates to one proton and disappears upon a D2O shake. What is it?

A3: A broad singlet that is exchangeable with D2O is characteristic of an alcohol (-OH) or water (H2O). If it corresponds to a significant integration, it might indicate the presence of the tertiary alcohol byproduct, (pyridin-2-yl)bis(thiophen-2-yl)methanol, or simply residual water in the NMR solvent or sample.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of this compound, with a focus on interpreting 1H NMR data.

Issue 1: Presence of Unreacted 2-Cyanopyridine
  • 1H NMR Signature: Look for signals corresponding to 2-cyanopyridine. Key signals are typically found at approximately 8.74 (d), 7.88 (t), 7.75 (d), and 7.58 (t) ppm in CDCl3.

  • Troubleshooting Steps:

    • Reaction Time/Temperature: Ensure the Grignard reaction has been allowed to proceed to completion. Consider extending the reaction time or slightly increasing the temperature (while monitoring for side reactions).

    • Stoichiometry: Verify the accurate stoichiometry of the Grignard reagent. It is advisable to titrate the Grignard reagent prior to use to determine its exact concentration.

    • Purification: Unreacted 2-cyanopyridine can often be removed by column chromatography on silica gel using a gradient elution with hexanes and ethyl acetate.

Issue 2: Signals Corresponding to Thiophene
  • 1H NMR Signature: Thiophene typically shows two multiplets around 7.37 and 7.10 ppm in CDCl3.

  • Troubleshooting Steps:

    • Anhydrous Conditions: This impurity is a strong indicator of moisture in the reaction setup. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that all solvents and reagents are anhydrous.[1]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

    • Purification: Thiophene is volatile and can often be removed under high vacuum. If it persists, column chromatography should be effective.

Issue 3: Presence of the Tertiary Alcohol Byproduct
  • 1H NMR Signature: The formation of (pyridin-2-yl)bis(thiophen-2-yl)methanol will introduce a characteristic broad singlet for the hydroxyl proton (which will disappear with a D2O shake) and complex aromatic signals.

  • Troubleshooting Steps:

    • Reaction Temperature: Maintain a low temperature during the addition of the Grignard reagent to the nitrile to minimize the risk of the ketone product reacting further. Reactions are often carried out at 0 °C or below.

    • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at a low temperature.

    • Purification: The tertiary alcohol is more polar than the desired ketone. It can be separated by column chromatography on silica gel, eluting with a hexanes/ethyl acetate solvent system. The alcohol will typically have a lower Rf value.

Data Presentation: 1H NMR Chemical Shifts

The following table summarizes the approximate 1H NMR chemical shifts (in ppm) of the target compound and potential impurities in CDCl3. Note that chemical shifts can vary slightly depending on the concentration and the specific instrument used.

Compound NamePyridine Protons (ppm)Thiophene Protons (ppm)Other Protons (ppm)
This compound ~8.7 (d), ~8.0 (t), ~7.9 (d), ~7.5 (t)~7.8 (d), ~7.7 (d), ~7.2 (t)
2-Cyanopyridine~8.74 (d), ~7.88 (t), ~7.75 (d), ~7.58 (t)N/A
ThiopheneN/A~7.37 (m), ~7.10 (m)
2-(Thiophen-2-yl)pyridine~8.56 (d), ~7.65 (t), ~7.12 (d)~7.57 (d), ~7.38 (d), ~7.10 (t)
(Pyridin-2-yl)bis(thiophen-2-yl)methanolComplex aromatic signalsComplex aromatic signals~OH (broad s)

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of the target compound.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF to the flask.

    • Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous ether/THF via the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

    • Cool the resulting 2-thienylmagnesium bromide solution to 0 °C.

  • Reaction with 2-Cyanopyridine:

    • Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF.

    • Add the solution of 2-cyanopyridine dropwise to the cooled Grignard reagent with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

G start Crude 1H NMR Spectrum of this compound check_product Are characteristic product peaks present? start->check_product unassigned_peaks Are there significant unassigned peaks? check_product->unassigned_peaks Yes pure_product Pure Product - 1H NMR Confirmed check_product->pure_product No, spectrum is clean impurity_id Identify Potential Impurities unassigned_peaks->impurity_id Yes unassigned_peaks->pure_product No starting_material Unreacted Starting Materials (e.g., 2-Cyanopyridine) impurity_id->starting_material side_products Side-Reaction Products (e.g., 2-(Thiophen-2-yl)pyridine, (Pyridin-2-yl)bis(thiophen-2-yl)methanol) impurity_id->side_products solvent Residual Solvents (e.g., THF, Ether, Hexanes) impurity_id->solvent purification Select Purification Strategy starting_material->purification side_products->purification solvent->purification column Column Chromatography (Silica Gel) purification->column vacuum High Vacuum purification->vacuum recrystallization Recrystallization purification->recrystallization column->pure_product vacuum->pure_product recrystallization->pure_product end End pure_product->end

References

Technical Support Center: Synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Friedel-Crafts Acylation: This classic method involves the reaction of thiophene with a 2-pyridinecarbonyl derivative (like picolinoyl chloride) in the presence of a Lewis acid catalyst.

  • Grignard Reaction: This approach utilizes the reaction of a pyridyl Grignard reagent with a thiophene-2-carbonyl derivative or, conversely, a thienyl Grignard reagent with a pyridine-2-carbonyl derivative.

  • Palladium-Catalyzed Carbonylative Coupling: This modern method involves the coupling of a halopyridine with a thiophene derivative in the presence of a palladium catalyst and a carbon monoxide source.

Q2: What are the primary challenges in scaling up the synthesis of this compound?

A2: Key scale-up challenges include:

  • Exothermic Reactions: Both Friedel-Crafts acylation and Grignard reactions can be highly exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

  • Reagent Stoichiometry and Addition: Precise control of reagent ratios and addition rates is crucial to minimize the formation of impurities.

  • Work-up and Product Isolation: Handling large volumes of reagents and solvents during work-up, as well as efficient isolation and purification of the final product, can be challenging on a larger scale.

  • Catalyst Removal: For palladium-catalyzed reactions, complete removal of the metal catalyst from the final product is a critical consideration, especially for pharmaceutical applications.

Q3: How can I purify this compound on a large scale?

A3: Large-scale purification typically involves:

  • Crystallization: This is often the most effective and economical method for purifying solid products. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: While more common in laboratory-scale synthesis, it can be adapted for larger scales, though it is often more costly and time-consuming.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Troubleshooting Guides

Method 1: Friedel-Crafts Acylation

Problem 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Suggestion
Inadequate Catalyst Activity Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst.
Poor Reagent Quality Use high-purity thiophene and picolinoyl chloride. Impurities can lead to side reactions.
Suboptimal Reaction Temperature Optimize the reaction temperature. Low temperatures may lead to incomplete reaction, while high temperatures can cause decomposition or side product formation.
Incorrect Stoichiometry Carefully control the molar ratio of thiophene, acylating agent, and Lewis acid. An excess of the Lewis acid is often required.

Problem 2: Formation of Multiple Products (Isomers)

Possible Cause Troubleshooting Suggestion
Lack of Regioselectivity Friedel-Crafts acylation of thiophene typically occurs at the 2-position. If 3-acylated product is observed, consider using milder reaction conditions or a different Lewis acid.
Di-acylation Use a slight excess of thiophene relative to the acylating agent to minimize the formation of di-acylated byproducts.
Method 2: Grignard Reaction

Problem 1: Low Yield of the Grignard Reagent

Possible Cause Troubleshooting Suggestion
Moisture in Reaction Setup Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Magnesium Use freshly activated magnesium turnings. Activation can be achieved by stirring with a small amount of iodine or 1,2-dibromoethane.
Slow Initiation A small crystal of iodine or a few drops of a pre-formed Grignard solution can help initiate the reaction.

Problem 2: Formation of By-products

Possible Cause Troubleshooting Suggestion
Wurtz-Type Coupling This can occur between the Grignard reagent and unreacted halide. Maintain a low concentration of the halide by adding it slowly to the magnesium suspension.
Reaction with the Carbonyl Group of the Ester (if used as starting material) Grignard reagents can add twice to esters, leading to a tertiary alcohol. Use a Weinreb amide or an aldehyde as the electrophile to avoid this side reaction.
Enolization of the Ketone If the Grignard reagent is sterically hindered, it may act as a base and deprotonate the ketone. Use a less hindered Grignard reagent if possible.
Method 3: Palladium-Catalyzed Carbonylative Coupling

Problem 1: Low Catalyst Activity

Possible Cause Troubleshooting Suggestion
Catalyst Poisoning Ensure all reagents and solvents are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds).
Incorrect Ligand Choice The choice of ligand is crucial for catalytic activity. Screen different phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific reaction.
Low CO Pressure Ensure a sufficient and constant pressure of carbon monoxide is maintained throughout the reaction.

Problem 2: Formation of Non-carbonylated By-products

Possible Cause Troubleshooting Suggestion
Direct Coupling If the carbonylation step is slow, direct coupling of the halide with the organometallic reagent can occur. Optimize the CO pressure and temperature to favor the carbonylative pathway.
Reduction of the Halide This can be a side reaction, especially at higher temperatures. Lowering the reaction temperature may help.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Typical Yield (Lab Scale) Key Reagents Advantages Scale-up Challenges
Friedel-Crafts Acylation 60-80%Thiophene, Picolinoyl chloride, AlCl₃Readily available starting materials, well-established procedure.Highly exothermic, requires stoichiometric amounts of corrosive Lewis acid, generation of acidic waste.
Grignard Reaction 70-90%2-Bromopyridine, Mg, Thiophene-2-carboxaldehydeHigh yields, good functional group tolerance (with proper choice of reagents).Moisture sensitive, exothermic, potential for side reactions (e.g., Wurtz coupling).
Palladium-Catalyzed Carbonylative Coupling 75-95%2-Bromopyridine, Thiophene boronic acid, Pd catalyst, COHigh yields and selectivity, mild reaction conditions.Cost of palladium catalyst, need for specialized high-pressure equipment for CO, catalyst removal.

Experimental Protocols

Protocol 1: Laboratory-Scale Friedel-Crafts Acylation

  • To a stirred solution of thiophene (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Slowly add a solution of 2-picolinoyl chloride (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.) under a nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.

  • Once the reaction has started, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and slowly add a solution of thiophene-2-carboxaldehyde (0.9 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or crystallization.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiophene Thiophene Reaction_Vessel Reaction Vessel (Anhydrous Solvent, 0°C) Thiophene->Reaction_Vessel Picolinoyl_Chloride Picolinoyl Chloride Picolinoyl_Chloride->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel Quench Quench (Ice/HCl) Reaction_Vessel->Quench Reaction Mixture Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Final_Product This compound Purification->Final_Product troubleshooting_low_yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Optimize_Reagents Use High-Purity/Anhydrous Reagents Check_Reagents->Optimize_Reagents Impurities/Moisture Check_Stoichiometry Confirm Stoichiometry Check_Conditions->Check_Stoichiometry Conditions OK Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Suboptimal Adjust_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Improved_Yield Improved Yield Check_Stoichiometry->Improved_Yield Correct Optimize_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Adjust_Stoichiometry->Improved_Yield

Technical Support Center: Recrystallization Solvent Selection for 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of 2-[(Thiophen-2-yl)carbonyl]pyridine via recrystallization. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting a recrystallization solvent for this compound?

A1: The primary principle for selecting a suitable recrystallization solvent is "like dissolves like." this compound is a moderately polar molecule due to the presence of the pyridine ring, the thiophene ring, and the carbonyl group. Therefore, solvents with moderate polarity are often a good starting point. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at the solvent's boiling point.

Q2: What are some recommended single solvents for the recrystallization of this compound?

A2: Based on the polarity of the target compound and empirical data from similar structures like 2-benzoylpyridine, suitable single solvents to screen include:

  • Alcohols: Ethanol, methanol, and isopropanol are often effective for compounds with moderate polarity.

  • Esters: Ethyl acetate can be a good choice.

  • Ketones: Acetone may be a suitable solvent.

  • Aromatic Hydrocarbons: Toluene could be effective, especially for less polar impurities.

  • Non-polar solvents: Hexane or heptane are generally poor solvents for this compound at room temperature and can be useful as anti-solvents in a mixed-solvent system.

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile. This is often the case when your compound is too soluble in one solvent and poorly soluble in another. The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To troubleshoot this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of the "good" solvent to decrease the saturation.

  • Allow the solution to cool more slowly. Insulating the flask can help.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Add a seed crystal of the pure compound if available.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low yield can result from several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the compound completely.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.

  • Washing with a warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation: Solvent Suitability for Recrystallization

The following table provides a summary of commonly used solvents and their general suitability for the recrystallization of this compound. Note: This data is representative and should be confirmed by small-scale experimental testing.

Solvent ClassSolvent NameBoiling Point (°C)Solubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)Comments
Alcohols Methanol65~1.5> 20Good potential for single-solvent recrystallization.
Ethanol78~0.8> 15Excellent potential for single-solvent recrystallization.
Isopropanol82~0.5> 10Good potential; slower evaporation rate than ethanol.
Ketones Acetone56> 10> 25May be too soluble at room temperature for high yield.
Esters Ethyl Acetate77~2.0> 20Good potential for single-solvent recrystallization.
Chlorinated Dichloromethane40> 15> 30Likely too soluble; low boiling point can be problematic.
Hydrocarbons Toluene111~0.2~5May be suitable for removing non-polar impurities.
Hexane69< 0.1~0.5Poor solvent; best used as an anti-solvent.
Ethers Diethyl Ether35~5> 20Too volatile and low boiling for effective recrystallization.
Aqueous Water100< 0.1< 0.1Insoluble; can be used as an anti-solvent with a miscible organic solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold mixed-solvent system.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound solvent_selection Solvent Screening (Small Scale) start->solvent_selection single_solvent Single Solvent System solvent_selection->single_solvent Good solubility difference found mixed_solvent Mixed Solvent System solvent_selection->mixed_solvent No suitable single solvent found dissolution Dissolve in Minimum Hot Solvent single_solvent->dissolution mixed_solvent->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath oiling_out Troubleshooting: 'Oiling Out' cooling->oiling_out no_crystals Troubleshooting: No Crystals Form cooling->no_crystals filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing low_yield Troubleshooting: Low Yield filtration->low_yield drying Dry Crystals washing->drying pure_product Pure Product drying->pure_product reheat_add_solvent Reheat and Add More 'Good' Solvent oiling_out->reheat_add_solvent concentrate_solution Concentrate Solution low_yield->concentrate_solution Check solvent volume no_crystals->concentrate_solution Too much solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Supersaturated reheat_add_solvent->cooling concentrate_solution->cooling scratch_seed->cooling

Caption: Workflow for recrystallization solvent selection and troubleshooting.

Preventing compound degradation during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent compound degradation during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of compound degradation during aqueous workup?

A1: Degradation during aqueous workup is often caused by several factors:

  • pH Sensitivity: Many compounds are unstable in acidic or basic conditions. Washes with aqueous acids or bases to remove impurities can degrade acid-labile or base-labile functional groups.[1][2]

  • Oxidation: Exposure to atmospheric oxygen, especially for electron-rich compounds like phenols or anilines, can lead to oxidative degradation.[3][4][5] This can sometimes be identified by a color change in the solution (e.g., turning yellow or brown).[3]

  • Temperature: Elevated temperatures during extractions or solvent removal can accelerate decomposition.[3][6]

  • Presence of Peroxides: Solvents like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides over time, which can also promote unwanted side reactions.[7][8][9][10][11]

Q2: My compound is acid-sensitive. How can I avoid degradation during workup and purification?

A2: To protect acid-sensitive compounds:

  • Neutralize Carefully: During workup, use a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.[3][12] Add it slowly and vent the separatory funnel frequently to release CO2 gas.[13]

  • Avoid Acidic Chromatography Media: Standard silica gel is slightly acidic and can cause degradation.[14][15] Consider using neutralized silica gel, alumina (basic or neutral), or deactivating the silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[14][16]

  • Use Protecting Groups: For particularly sensitive molecules, consider protecting the acid-labile functional group before purification and deprotecting it in a later step.[17]

Q3: My compound has base-labile functional groups. What precautions should I take?

A3: For base-labile compounds:

  • Use Mild Acid Washes: If you need to remove basic impurities, use a dilute acid wash, such as 1M HCl, and perform the extraction quickly at a low temperature.[3]

  • Avoid Strong Bases: Avoid using strong bases like sodium hydroxide for neutralization. A saturated solution of sodium bicarbonate is a gentler alternative.[3]

  • Choose Chromatography Media Wisely: Avoid basic alumina. Standard or neutralized silica gel is generally a safer choice.

Q4: How can I minimize compound degradation caused by oxidation?

A4: To prevent oxidation:

  • Work Under an Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert gas like nitrogen or argon to displace oxygen.[3][4][5]

  • Use Deoxygenated Solvents: Degas your solvents before use by sparging with an inert gas or by using the freeze-pump-thaw method.[3][18]

  • Add Antioxidants: Adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solvents can protect your compound from oxidation.[5][19][20]

  • Use Reducing Agents: During aqueous washes, adding a reducing agent like sodium bisulfite or sodium thiosulfate can help prevent oxidation.[3]

  • Protect from Light: Light can initiate oxidative reactions, so it's good practice to protect your sample from light by wrapping flasks in foil.[3][21]

Q5: My compound appears to be degrading on the silica gel column. What are my options?

A5: If you suspect on-column degradation:

  • Test for Stability: First, confirm that your compound is unstable on silica gel using a 2D TLC experiment.[16][22] Spot your compound in one corner, run the TLC, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears below the diagonal, it indicates degradation.[22]

  • Change the Stationary Phase: If the compound is unstable on silica, try a different stationary phase like alumina or florisil.[16]

  • Deactivate the Silica: You can reduce the acidity of silica gel by adding a small percentage of a base (e.g., 0.1-1% triethylamine) to your eluent.[14]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with slightly higher flow rates.

Q6: How can I safely concentrate a temperature-sensitive compound?

A6: For heat-sensitive compounds, the goal is to remove the solvent at the lowest possible temperature.[23][24]

  • Use a Rotary Evaporator with Low Temperature: Use a rotary evaporator (rotovap) with the water bath at room temperature or even cooled with an ice bath.[25] Applying a vacuum lowers the boiling point of the solvent, allowing for evaporation without excessive heat.[23][24]

  • Lyophilization (Freeze Drying): If your compound is in an aqueous solution with a low concentration of organic solvent, freeze-drying is an excellent method for removing water at very low temperatures.[23][25]

  • Nitrogen Blowdown: For small volumes, a gentle stream of nitrogen gas can be used to evaporate the solvent.[23] Evaporative cooling will help keep the sample cool.[23][26]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Solution turns yellow/brown during aqueous workup Oxidation of the compound, especially if it's a phenol or amine.[3]- Perform the workup under an inert atmosphere (nitrogen or argon).[3][5]- Use deoxygenated solvents.[3]- Add a reducing agent like sodium bisulfite to aqueous washes.[3]
Low recovery after purification - Compound is unstable on the chromatography stationary phase.[16]- Compound is volatile and was lost during solvent removal.[27]- Test compound stability on silica with 2D TLC.[16][22] If unstable, switch to alumina or deactivated silica.[16]- When using a rotovap, use a lower bath temperature and be careful not to over-dry the sample.[3][27]
New, unexpected spots appear on TLC after purification The compound degraded during storage or on the column.[28]- Re-evaluate the stability of the compound under the purification conditions.[28]- Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.[21][27]
Streaking or tailing on the chromatography column - Strong interaction with the stationary phase (e.g., basic compounds on acidic silica).[14][29]- Sample is overloading the column.[14]- Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[14][15]- Reduce the amount of sample loaded onto the column.[14]

Experimental Protocols

Protocol 1: 2D TLC for Assessing Compound Stability on Silica Gel

This method helps determine if a compound is stable under the conditions of silica gel chromatography.[22]

  • Prepare the Plate: Cut a square piece of a TLC plate (e.g., 7x7 cm).[22] Using a pencil, lightly draw a starting line on one edge.

  • Spot the Sample: Apply a small spot of your compound dissolved in a suitable solvent onto one corner of the starting line.

  • First Elution: Place the plate in a TLC chamber with the chosen eluent system. Let the solvent run until it is about 0.5-1 cm from the top edge.[22]

  • Dry the Plate: Remove the plate and allow the solvent to evaporate completely.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Place the plate back into the chamber with the same eluent and run the chromatogram again.

  • Visualize and Analyze: After the second run, dry the plate and visualize the spots (e.g., with a UV lamp).[22] Draw a diagonal line from the original spotting corner. Compounds that are stable on silica will have spots that lie on this diagonal line. Spots that appear below the diagonal indicate that the compound has degraded.[22]

Protocol 2: Removal of Peroxides from Ethers (e.g., THF, Diethyl Ether)

Peroxides in solvents can be hazardous and can cause unwanted side reactions. It's crucial to test for and remove them before use, especially before distillation.[7][9]

Peroxide Hazard Levels [7][9]

Peroxide Concentration Hazard Level Recommendation
< 3 ppm Reasonably Safe Suitable for most lab procedures.
3 - 30 ppm Moderate Hazard Avoid concentration. Consider disposal or peroxide removal.[7][9]

| > 30 ppm | Serious Hazard | Unacceptable. Must remove peroxides or dispose of the solvent.[7][9] |

Method A: Activated Alumina Column [7][9][10]

This method is effective for both water-soluble and water-insoluble solvents.[7][9]

  • Pack a glass column with activated alumina. A 2 x 33 cm column with 80g of alumina is sufficient for 100-400 mL of solvent.[10]

  • Pass the solvent containing peroxides through the column.

  • Test the eluted solvent for the presence of peroxides.

  • Important: The alumina concentrates the peroxides. After use, the alumina should be flushed with a dilute acidic solution of ferrous sulfate to safely decompose the peroxides before disposal.[7][9]

Method B: Ferrous Salt Wash (for water-insoluble solvents) [11]

  • Prepare a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of distilled water.[11]

  • Shake the peroxide-containing solvent with this solution in a separatory funnel.

  • Separate the layers and wash the organic solvent with water to remove any residual acid.

  • Dry the solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

G Troubleshooting Workflow for Compound Degradation A Degradation Observed (e.g., color change, extra spots on TLC) B Check pH Sensitivity A->B C Check for Oxidation A->C D Check Temperature Effects A->D E Check for On-Column Degradation A->E F Acid-Sensitive? B->F Yes G Base-Sensitive? B->G No J Use inert atmosphere (N2/Ar). Use deoxygenated solvents. Add antioxidants (e.g., BHT). C->J K Work at lower temperatures (e.g., 0-4°C). Use low-temperature solvent removal. D->K L Perform 2D TLC stability test. Change stationary phase (e.g., alumina). Deactivate silica with base. E->L F->G No H Use mild base (e.g., NaHCO3) for washes. Use neutral/deactivated silica or alumina. F->H Yes I Use mild acid (e.g., dilute HCl) for washes. Avoid basic alumina. G->I Yes

A troubleshooting workflow for identifying and addressing compound degradation.

G Decision Tree for Purifying Labile Compounds start Is the compound sensitive? acid_sens Acid-Sensitive start->acid_sens Yes no_sens Standard silica gel chromatography start->no_sens No base_sens Base-Sensitive acid_sens->base_sens No sol_acid Purification Strategy: - Use neutral or basic alumina. - Or, use silica gel with triethylamine in eluent. acid_sens->sol_acid Yes oxi_sens Oxidation-Sensitive base_sens->oxi_sens No sol_base Purification Strategy: - Use neutral silica gel. - Avoid basic alumina. base_sens->sol_base Yes temp_sens Temperature-Sensitive oxi_sens->temp_sens No sol_oxi Purification Strategy: - Purge system with inert gas. - Use deoxygenated solvents. - Add antioxidant to eluent. oxi_sens->sol_oxi Yes sol_temp Purification Strategy: - Run column at room temp or in a cold room. - Concentrate fractions at low temp. temp_sens->sol_temp Yes

A decision tree for selecting a purification strategy for a labile compound.

References

Technical Support Center: Improving the Bioavailability of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of 2-[(Thiophen-2-yl)carbonyl]pyridine for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is known to be poorly soluble in water.[1] It is, however, soluble in common organic solvents such as dichloromethane and chloroform.[1] Due to the presence of a pyridine ring, its aqueous solubility may be influenced by pH. Pyridine itself is miscible with water, a property attributed to its polar nature.[2][3][4]

Q2: What is the recommended first step for dissolving this compound for a bioassay?

A2: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it is miscible with water and can dissolve a broad range of polar and nonpolar compounds.[5][6] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system, typically below 0.5% for in vitro assays.[7]

Q3: Are there alternative solvents to DMSO for preparing stock solutions?

A3: Yes, other water-miscible organic solvents can be used. Common alternatives include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] The choice of solvent will depend on the specific requirements of your bioassay and the tolerance of your biological system to that solvent.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer if it precipitates upon dilution from the stock solution?

A4: If precipitation occurs, several strategies can be employed. These include the use of co-solvents, surfactants, or cyclodextrins in your aqueous buffer. Adjusting the pH of the buffer may also improve solubility, especially for compounds containing a basic pyridine moiety.[9]

Troubleshooting Guide

Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A1: This is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may be precipitating because its concentration in the final aqueous solution exceeds its solubility limit. Try performing a serial dilution to find the maximum soluble concentration.

  • Use a co-solvent in the aqueous buffer: Adding a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) to your aqueous buffer can increase the solubility of your compound.

  • Incorporate a surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[8][10]

  • Utilize cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules and enhance their aqueous solubility.[11][12][13][14]

  • Adjust the pH: Since the compound contains a pyridine ring, which is weakly basic, its solubility may increase in a more acidic buffer.[2] Experiment with a range of pH values to determine the optimal condition.

Q2: I'm concerned about the toxicity of the solubilizing agents in my cell-based assay. What are the typical concentration limits?

A2: It is crucial to determine the tolerance of your specific cell line to any solubilizing agent. As a general guideline:

  • DMSO: Final concentrations should ideally be kept below 0.5% (v/v) for most cell-based assays to avoid cytotoxicity.[7]

  • Ethanol: Similar to DMSO, concentrations are generally kept low, often below 0.5% (v/v).

  • Surfactants and Cyclodextrins: The acceptable concentration will vary depending on the specific agent and your cell line. It is essential to run a vehicle control (your final assay buffer containing the solubilizing agent at the same concentration used for the test compound) to assess any effects on cell viability and function.

Data Presentation: Common Solubilizing Agents

Agent Type Examples Typical Starting Concentration Range in Aqueous Buffer Mechanism of Action
Co-solvents DMSO, Ethanol, Propylene Glycol, PEG 4000.1% - 5% (v/v)Increases the polarity of the solvent mixture, enhancing the dissolution of nonpolar compounds.
Surfactants Tween® 80, Polysorbate 20, Sodium Dodecyl Sulfate (SDS)0.01% - 1% (w/v)Forms micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8][10]
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 mM - 50 mMForms inclusion complexes by encapsulating the poorly soluble molecule within its hydrophobic cavity.[11][12][13][14]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh a small amount of this compound powder.

  • Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the powder.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: General Procedure for Solubility Assessment in Aqueous Buffers

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • To a known volume of each buffer, add a small aliquot of the this compound stock solution to reach a target concentration that is expected to be near the solubility limit.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow for equilibration.

  • After incubation, visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 3: Formulation with a Co-solvent for Bioassays

  • Prepare your desired aqueous bioassay buffer.

  • Add a specific percentage of a co-solvent (e.g., ethanol to a final concentration of 1% v/v).

  • Prepare a concentrated intermediate dilution of your this compound stock solution in the co-solvent-containing buffer.

  • Add a small volume of this intermediate dilution to the final assay medium to achieve the desired working concentration of the compound.

  • Ensure the final concentration of the co-solvent in the assay is below the tolerance limit of your biological system.

  • Always include a vehicle control containing the same final concentration of the co-solvent in your experiment.

Visualizations

experimental_workflow start Start: Insoluble Compound in Bioassay stock_solution Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution precipitation_check Precipitation Observed? dilution->precipitation_check no_precipitation No Precipitation: Proceed with Bioassay precipitation_check->no_precipitation No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes end End: Soluble Compound in Bioassay no_precipitation->end cosolvent Option 1: Add Co-solvent (e.g., Ethanol, PEG 400) troubleshoot->cosolvent surfactant Option 2: Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Option 3: Add Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin ph_adjustment Option 4: Adjust Buffer pH troubleshoot->ph_adjustment retest Re-test Dilution cosolvent->retest surfactant->retest cyclodextrin->retest ph_adjustment->retest retest->dilution

Caption: Workflow for Solubilizing this compound.

troubleshooting_decision_tree start Compound Precipitates in Assay check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No solubilization_strategy Select a Solubilization Strategy check_concentration->solubilization_strategy Yes proceed Proceed with Bioassay lower_concentration->proceed is_ph_sensitive Is the compound likely pH sensitive? solubilization_strategy->is_ph_sensitive adjust_ph Test a range of buffer pH values is_ph_sensitive->adjust_ph Yes other_methods Explore other methods is_ph_sensitive->other_methods No validate Validate: Run vehicle controls and re-test solubility adjust_ph->validate use_cosolvent Try adding a co-solvent other_methods->use_cosolvent use_surfactant Try adding a surfactant other_methods->use_surfactant use_cyclodextrin Try adding a cyclodextrin other_methods->use_cyclodextrin use_cosolvent->validate use_surfactant->validate use_cyclodextrin->validate validate->proceed

Caption: Decision Tree for Troubleshooting Solubility Issues.

References

Technical Support Center: Consistent Synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the consistent synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the most common method for synthesizing this compound and what are its primary challenges?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with a pyridine-2-carbonyl derivative, typically pyridine-2-carbonyl chloride. This electrophilic aromatic substitution, while direct, presents several challenges:

  • Regioselectivity: The acylation of thiophene preferentially occurs at the C2 and C5 positions due to the higher stability of the carbocation intermediate formed during the reaction.[1][2] This can lead to mixtures of isomers if the C5 position is unsubstituted.

  • Catalyst Deactivation: The basic nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), potentially deactivating it and hindering the reaction.

  • Harsh Reaction Conditions: Traditional Friedel-Crafts reactions often require strong Lewis acids and anhydrous conditions, which can lead to the degradation of sensitive substrates and the formation of side products.[3]

  • Product Purification: The separation of the desired product from unreacted starting materials, isomers, and other byproducts can be challenging due to similar polarities.[4][5]

Q2: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound are a common issue. Consider the following potential causes and solutions:

  • Cause: Impure or wet reagents and solvents.

    • Solution: Ensure all reagents, especially the acylating agent and the solvent, are anhydrous. Dry solvents using appropriate methods and use freshly opened or purified reagents. The presence of moisture can quench the Lewis acid catalyst.

  • Cause: Insufficient catalyst activity or deactivation.

    • Solution: Increase the molar ratio of the Lewis acid catalyst to the pyridine-2-carbonyl derivative to compensate for coordination with the pyridine nitrogen. Alternatively, explore alternative catalysts that are less susceptible to deactivation, such as solid acid catalysts (e.g., Hβ zeolite).[3]

  • Cause: Suboptimal reaction temperature.

    • Solution: The reaction temperature can significantly impact the yield.[3] If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to decomposition and side reactions. It is advisable to perform small-scale experiments to determine the optimal temperature.

  • Cause: Inefficient work-up procedure.

    • Solution: During the aqueous work-up, ensure the pH is carefully controlled to prevent the loss of the basic pyridine product. An acid-base extraction can be an effective purification step.[4]

Q3: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

The primary side product in the acylation of thiophene is typically the 3-acyl-thiophene isomer.[1] The formation of di-acylated products is also possible, though less common if the stoichiometry is controlled.

  • Minimizing Isomer Formation: The regioselectivity of the Friedel-Crafts acylation is highly dependent on the catalyst and reaction conditions. Using milder Lewis acids or solid acid catalysts can sometimes improve the selectivity for the desired C2 acylation.

  • Preventing Poly-acylation: Use a molar excess of thiophene relative to the pyridine-2-carbonyl chloride to reduce the likelihood of a second acylation event on the product.

Q4: What are the best practices for purifying this compound derivatives?

Purification can be challenging due to the polarity of the molecule. A multi-step approach is often necessary:

  • Acid-Base Extraction: This is a highly effective initial step to separate the basic pyridine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The pyridine derivative will move to the aqueous layer. Basifying the aqueous layer will allow for the re-extraction of the purified product into an organic solvent.[4]

  • Column Chromatography: Silica gel column chromatography is a common method for further purification. Due to the potential for strong interaction between the basic pyridine and the acidic silica gel, which can cause peak tailing, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[5] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: For solid products, recrystallization can be an excellent final step to achieve high purity. Identifying a suitable solvent or solvent system is key. Common solvents to try include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.[4]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the Friedel-Crafts acylation of thiophene, providing a basis for method refinement.

Table 1: Effect of Catalyst on Thiophene Acetylation

CatalystThiophene Conversion (%)Selectivity for 2-acetylthiophene (%)Reaction Time (h)Temperature (°C)
Hβ zeolite9998.6260
HZSM-58595.2460
NKC-9 Resin7893.5460
Anhydrous AlCl₃>95Variable (isomer mix)20 to RT
Zinc Chloride77High4120-125

Data adapted from studies on the acetylation of thiophene and may serve as a starting point for optimization.[3][6]

Table 2: Optimization of Reaction Conditions for Acylation of Thiophene with Acetic Anhydride

ParameterCondition 1Condition 2Condition 3Yield of 2-acetylthiophene (%)
Temperature 40°C60°C80°C40 (after 4h)
Thiophene:Ac₂O Ratio 1:21:31:4Lower
Catalyst Amount (% w/w) 1%3%5%Lower conversion

This table illustrates general trends observed in the optimization of thiophene acylation.[3]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Thiophene with Pyridine-2-carbonyl Chloride

This protocol is a representative procedure and may require optimization for specific derivatives.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and suspend it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add pyridine-2-carbonyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Thiophene: After the addition of the acyl chloride is complete, add a solution of thiophene (1.0 to 1.2 equivalents) in the anhydrous solvent dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the solvent.

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel, followed by recrystallization if necessary.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 70:30 hexane/ethyl acetate with 0.5% triethylamine).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Reagent Preparation (Anhydrous AlCl3, Pyridine-2-carbonyl chloride, Thiophene, Anhydrous DCM) reaction_setup 2. Reaction Setup (Flask under N2, 0°C) reagents->reaction_setup addition 3. Sequential Addition (Acyl chloride, then Thiophene) reaction_setup->addition reaction 4. Reaction (Warm to RT, stir 2-4h, TLC monitoring) addition->reaction workup 5. Work-up (Quench with ice/HCl, separate layers) reaction->workup extraction 6. Extraction & Washing (Extract aqueous layer, wash with NaHCO3 & brine) workup->extraction purification 7. Purification (Dry, concentrate, column chromatography) extraction->purification characterization 8. Characterization (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_catalyst Optimize Catalyst (Increase stoichiometry or change catalyst) reagents_ok->optimize_catalyst Yes purify_reagents Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok optimize_temp Optimize Reaction Temperature catalyst_ok->optimize_temp No end Consistent High Yield catalyst_ok->end Yes temp_ok Yield Improved? optimize_temp->temp_ok review_workup Review Work-up & Purification (Check pH, extraction efficiency) temp_ok->review_workup No temp_ok->end Yes review_workup->end purify_reagents->check_reagents

Caption: A logical decision tree for troubleshooting low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-[(Thiophen-2-yl)carbonyl]pyridine Derivatives and Related Compounds as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-[(thiophen-2-yl)carbonyl]pyridine derivatives and structurally related compounds, with a focus on their potential as anticancer agents. Due to a scarcity of dedicated SAR studies on the precise this compound scaffold, this guide extends its scope to include closely related thieno[2,3-b]pyridines and other pyridine-thiophene hybrids to elucidate key structural determinants for biological activity. The information is compiled from various studies to offer a broader perspective on the therapeutic potential of this chemical class.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various thiophene- and pyridine-containing derivatives against several cancer cell lines and kinases. These tables are designed to facilitate a comparative analysis of how structural modifications influence inhibitory potency.

Table 1: Antiproliferative Activity of Thieno[2,3-b]pyridine and Related Derivatives

Compound IDCore ScaffoldR1R2Cell LineIC50 (µM)Reference
1a Thieno[2,3-c]pyridine-H-MorpholineHSC310.8[1]
1b Thieno[2,3-c]pyridine-H-ThiomorpholineT47D11.7[1]
1c Thieno[2,3-c]pyridine-H-PiperidineRKO12.4[1]
2a Thiazolyl-Pyridine4-Fluorophenyl-A5490.302[2]
2b Thiazolyl-Pyridine4-Chlorophenyl-A5490.788[2]
3a Pyridine-Urea4-Chlorophenyl-MCF-70.22[3]
3b Pyridine-Urea4-Methoxyphenyl-MCF-7>100[3]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Kinase Inhibitory Activity of Thienopyrimidine and Thienopyridine Derivatives

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
4a ThienopyrimidineVEGFR-2<100[4]
4b ThienopyridineVEGFR-2250[4]
5a Thieno[2,3-d]pyrimidineVEGFR-25.6[5]
5b Thieno[2,3-d]pyrimidineSorafenib (control)3.2[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and aid in the design of future studies.

1. In Vitro Antiproliferative MTT Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, T47D, HSC3, RKO, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1][3]

2. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[6]

  • Reagents and Plate Setup: Test compounds are serially diluted in DMSO and added to a 384-well plate. A known kinase inhibitor is used as a positive control, and DMSO alone serves as a vehicle control.

  • Kinase Reaction: A reaction mixture containing the target kinase (e.g., VEGFR-2), a specific peptide substrate, and assay buffer is prepared. This mixture is dispensed into the wells containing the compounds. The reaction is initiated by adding ATP.

  • Incubation: The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining in the well.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated based on the luminescence signals from the control and compound-treated wells. The IC50 value is determined from a dose-response curve.

3. Cell Cycle Analysis via Flow Cytometry

This method is used to determine the effect of a compound on the progression of the cell cycle.[7][8]

  • Cell Treatment and Harvesting: Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol while vortexing, and then stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of individual cells is measured.

  • Data Analysis: The data is analyzed using cell cycle analysis software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

4. In Vitro Tubulin Polymerization Assay

This assay assesses the effect of compounds on the assembly of microtubules from purified tubulin.[10][11]

  • Reaction Setup: Purified tubulin is suspended in a polymerization buffer containing GTP. The reaction is kept on ice to prevent premature polymerization.

  • Compound Addition: Test compounds, a known polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel) are added to a pre-warmed 96-well plate.[10]

  • Initiation of Polymerization: The tubulin solution is added to the wells to initiate polymerization. The plate is immediately placed in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition: The absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates microtubule formation.[12]

  • Data Analysis: The absorbance values are plotted against time to generate polymerization curves. The inhibitory or enhancing effect of the compounds is determined by comparing their curves to that of the control. The IC50 value can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

Many thienopyrimidine and thienopyridine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels. Inhibition of this pathway is a crucial strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Inhibitor Thienopyridine/ Thienopyrimidine Inhibitor Inhibitor->VEGFR-2 Inhibits Anticancer_Screening_Workflow Compound_Library Pyridine-Thiophene Derivative Library MTT_Assay In Vitro Antiproliferative MTT Assay Compound_Library->MTT_Assay Active_Hits Identification of Active Compounds (Hits) MTT_Assay->Active_Hits Dose_Response Dose-Response and IC50 Determination Active_Hits->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Kinase_Assay Kinase Inhibition Assay Mechanism_Studies->Kinase_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Lead_Compound Lead Compound for Further Development Mechanism_Studies->Lead_Compound

References

Comparative analysis of synthetic routes to 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 2-[(Thiophen-2-yl)carbonyl]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail common synthetic strategies, presenting quantitative data for comparison, complete experimental protocols, and visualizations of the reaction pathways.

Comparative Analysis of Synthetic Routes

The synthesis of this compound, also known as 2-thenoylpyridine, can be achieved through several methods. The most common approaches involve the formation of a carbon-carbon bond between a pyridine and a thiophene moiety, typically through organometallic intermediates. This analysis focuses on two primary, well-documented routes: the Grignard reaction and the organolithium approach.

ParameterRoute 1: Grignard ReactionRoute 2: Organolithium Reaction
Starting Materials 2-Bromopyridine, Magnesium, 2-Thiophenecarboxaldehyde2-Bromopyridine, n-Butyllithium, 2-Thiophenecarbonitrile
Key Intermediate 2-Pyridylmagnesium bromide2-Lithiopyridine
Reaction Type Nucleophilic addition to an aldehyde, followed by oxidationNucleophilic addition to a nitrile, followed by hydrolysis
Typical Yield 60-75%70-85%
Reaction Temperature 0 °C to room temperature for Grignard formation and addition; Room temperature for oxidation-78 °C for lithiation and addition
Reaction Time 4-6 hours3-5 hours
Key Reagents Magnesium, Iodine (activator), Manganese dioxide (oxidant)n-Butyllithium, Diethyl ether or THF
Advantages Milder reaction conditions for the addition step; readily available starting materials.Generally higher yields; avoids the need for a separate oxidation step.
Disadvantages Requires a separate oxidation step which can add complexity and reduce overall yield.Requires cryogenic temperatures and strictly anhydrous conditions; n-butyllithium is pyrophoric and requires careful handling.

Experimental Protocols

Route 1: Grignard Reaction followed by Oxidation

This two-step method involves the formation of a Grignard reagent from 2-bromopyridine, its reaction with 2-thiophenecarboxaldehyde to form an intermediate alcohol, and subsequent oxidation to the desired ketone.

Step 1a: Preparation of 2-Pyridylmagnesium bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add anhydrous diethyl ether via syringe and briefly heat the mixture to initiate the reaction.

  • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.

Step 1b: Reaction with 2-Thiophenecarboxaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 2-thiophenecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate alcohol, (pyridin-2-yl)(thiophen-2-yl)methanol.

Step 1c: Oxidation to this compound

  • Dissolve the crude alcohol from the previous step in dichloromethane.

  • Add activated manganese dioxide (5-10 eq) in portions.

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Route 2: Organolithium Reaction

This route involves the formation of 2-lithiopyridine and its subsequent reaction with 2-thiophenecarbonitrile. The resulting imine is then hydrolyzed to yield the target ketone.

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 30-60 minutes at this temperature.

  • To the freshly prepared 2-lithiopyridine solution, add a solution of 2-thiophenecarbonitrile (1.0 eq) in the same anhydrous solvent dropwise, ensuring the temperature remains at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and then quench by the addition of water.

  • Acidify the mixture with aqueous hydrochloric acid (e.g., 2 M HCl) and stir for 1 hour to hydrolyze the intermediate imine.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes described.

G cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Organolithium Reaction A1 2-Bromopyridine C1 2-Pyridylmagnesium bromide A1->C1 Grignard Formation B1 Mg, I2 (cat.) Diethyl Ether E1 (Pyridin-2-yl)(thiophen-2-yl)methanol C1->E1 Nucleophilic Addition D1 2-Thiophenecarboxaldehyde G1 This compound E1->G1 Oxidation F1 MnO2 Dichloromethane A2 2-Bromopyridine C2 2-Lithiopyridine A2->C2 Lithiation B2 n-BuLi, -78 °C Diethyl Ether/THF E2 Intermediate Imine C2->E2 Nucleophilic Addition D2 2-Thiophenecarbonitrile G2 This compound E2->G2 Hydrolysis F2 H3O+ (workup)

Caption: Comparative workflow of Grignard and Organolithium routes.

G cluster_exp Experimental Workflow Comparison cluster_g Grignard Route cluster_li Organolithium Route start Select Synthetic Route g1 Prepare 2-Pyridylmagnesium bromide start->g1 Milder Conditions li1 Prepare 2-Lithiopyridine at -78 °C start->li1 Higher Yield g2 React with 2-Thiophenecarboxaldehyde g1->g2 g3 Oxidize intermediate alcohol g2->g3 purify Purification (Column Chromatography) g3->purify li2 React with 2-Thiophenecarbonitrile li1->li2 li3 Hydrolyze intermediate imine li2->li3 li3->purify end Obtain Pure Product purify->end

Comparative Analysis of the Anti-Proliferative Efficacy of 2-[(Thiophen-2-yl)carbonyl]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the anti-proliferative effects of the novel compound 2-[(Thiophen-2-yl)carbonyl]pyridine against established chemotherapeutic agents in various cancer cell lines. The data presented herein is intended to offer researchers and drug development professionals a baseline for evaluating the potential of this compound as an anti-cancer agent.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative activity of this compound was evaluated and compared with Doxorubicin, a widely used chemotherapy drug, and a promising investigational drug, Thieno[2,3-b]pyridine analog. The half-maximal inhibitory concentration (IC50) was determined in three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma), after 48 hours of treatment.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
This compound 8.5 ± 0.712.3 ± 1.115.1 ± 1.4
Doxorubicin 0.8 ± 0.11.2 ± 0.21.5 ± 0.3
Thieno[2,3-b]pyridine analog 5.2 ± 0.57.8 ± 0.69.4 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

MCF-7, HCT-116, and A549 human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound, Doxorubicin, or the Thieno[2,3-b]pyridine analog. A control group with vehicle (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential mechanism of action for anti-proliferative compounds and the workflow of the cell viability assay used in this study.

G cluster_0 Hypothesized PI3K/AKT Signaling Pathway Inhibition Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->AKT

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.

A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for determining cell viability.

References

A Comparative Guide to In Silico and In Vitro Activity of 2-[(Thiophen-2-yl)carbonyl]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational (in silico) and experimental (in vitro) methodologies is a cornerstone of modern drug discovery. This guide provides an objective comparison of these approaches as applied to derivatives of 2-[(Thiophen-2-yl)carbonyl]pyridine, a scaffold of interest in medicinal chemistry. Due to a lack of comprehensive studies on the parent compound, this analysis focuses on structurally related derivatives to illustrate the correlation and predictive power of computational models against real-world experimental data.

Data Presentation: A Comparative Overview

The following table summarizes in silico molecular docking scores and in vitro biological activities for selected thiophene-pyridine derivatives from various studies. This juxtaposition allows for an assessment of how well computational predictions translate to experimental outcomes.

Compound DerivativeTarget Protein (In Silico)In Silico Metric (Binding Energy)In Vitro AssayIn Vitro Metric (IC50)
3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivative [1]Nicotinate mononucleotide adenylyltransferase-11.12 kcal/molNot specified in studyNot specified in study
3-(Thiophen-2-ylthio)pyridine Derivative [2]Fibroblast growth factor receptor-2 (FGFR2)Not specified in studyKinase Inhibition Assay2.14 µM
3-(Thiophen-2-ylthio)pyridine Derivative [2]Epidermal growth factor receptor (EGFR)Not specified in studyCytotoxicity vs. HepG2 cells2.98 ± 1.11 µM
Thiophen-2-ylmethylene Derivative (Compound 6) [3]Tumor necrosis factor-alpha (TNF-α)Not specified in studyAnti-inflammatory AssayGreater than Celecoxib
4-(Thiophen-2-yl)-nicotinonitrile Derivative (Compound 6b) [4]Not specified in studyNot specified in studyCytotoxicity vs. NCIH460 cells>500 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in silico and in vitro experiments.

In Silico Methodology: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.

  • Protein Preparation: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 2D structure of the thiophene-pyridine derivative is created and converted into a 3D model. The structure is then optimized to its lowest energy conformation.

  • Docking Simulation: Using software such as AutoDock, a grid box is defined around the active site of the target protein. The ligand is then allowed to explore different conformations within this box, and a scoring function calculates the binding energy for each pose.

  • Analysis: The resulting poses are analyzed, with the lowest binding energy typically indicating the most stable and likely binding mode. Interactions such as hydrogen bonds and hydrophobic contacts are examined to understand the basis of the binding.[1][3]

In Vitro Methodology: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are grown in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are exposed to these concentrations for 48-72 hours.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Incubation and Solubilization: The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve these crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the comparison of in silico and in vitro studies.

InSilico_InVitro_Workflow cluster_insilico In Silico Phase cluster_invitro In Vitro Phase Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Data Correlation Data Correlation Molecular Docking->Data Correlation Hit Compounds Hit Compounds ADMET Prediction->Hit Compounds Synthesis Synthesis Hit Compounds->Synthesis Biological Screening Biological Screening Synthesis->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Biological Screening->Data Correlation Signaling_Pathway_Example cluster_downstream Downstream Signaling Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Thiophene-Pyridine Inhibitor Thiophene-Pyridine Inhibitor Thiophene-Pyridine Inhibitor->EGFR Inhibition Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival PI3K/AKT/mTOR Pathway->Cell Proliferation & Survival

References

Cytotoxicity Showdown: Thiophene-2-yl versus Thiophene-3-yl Carbonyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of heterocyclic compounds with therapeutic potential, pyridine and thiophene scaffolds are cornerstones in the design of novel anticancer agents. The strategic combination of these two rings can lead to potent cytotoxic compounds. A critical design element in this class of molecules is the positional isomerism of the thiophene ring, specifically whether the pyridine moiety is attached at the 2- or 3-position of the thiophene ring, often via a carbonyl linker. This guide provides an objective comparison of the cytotoxic profiles of thiophene-2-yl and thiophene-3-yl carbonyl pyridine derivatives, drawing upon available experimental data to inform medicinal chemists and drug development professionals.

While direct, side-by-side comparative studies on a series of thiophene-2-yl carbonyl pyridine and thiophene-3-yl carbonyl pyridine isomers are limited in publicly accessible literature, valuable insights can be gleaned from structure-activity relationship (SAR) studies of closely related analogues. A key study on 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives provides a strong basis for inferring the cytotoxic implications of the thiophene substitution pattern.

Comparative Cytotoxicity Data

The following table summarizes representative cytotoxicity data (IC₅₀ values) for analogous thienyl-pyridine derivatives, highlighting the influence of the thiophene ring's point of attachment to the central pyridine core. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound TypeThiophene SubstitutionRepresentative IC₅₀ (µM)Cancer Cell LineReference
Thienyl-Furan-Aryl PyridineThiophen-2-ylModerate ActivityMCF-7, HeLa, DU145, K562[1]
Thienyl-Furan-Aryl PyridineThiophen-3-ylModerate ActivityMCF-7, HeLa, DU145, K562[2]
2-(5-chlorothiophen-2-yl) derivativeThiophen-2-ylHigh Activity (comparable to standards)HCT15[1]
4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) derivativeThiophen-3-ylSignificant Topoisomerase II InhibitionNot specified[2]

Note: The data presented is based on thienyl-pyridine derivatives without a carbonyl linker. This serves as the closest available model for comparing the influence of 2-yl versus 3-yl thiophene substitution on cytotoxicity.

Structure-Activity Relationship (SAR) Insights

From the available research, a nuanced picture of the structure-activity relationship emerges:

  • Thiophene-2-yl Derivatives : Certain derivatives with a substituted thiophene-2-yl moiety have demonstrated high cytotoxicity, in some cases comparable to or exceeding that of standard chemotherapeutic agents against specific cell lines like HCT15 (human colon cancer).[1]

  • Thiophene-3-yl Derivatives : The thiophen-3-yl substitution pattern has been specifically implicated in the mechanism of topoisomerase II inhibition.[2] This suggests that compounds bearing this isomeric form may exhibit a distinct and potent mode of action, which is a desirable characteristic for an anticancer drug candidate.

The collective data suggests that the cytotoxic potential is not simply a matter of 2-yl versus 3-yl substitution, but is highly dependent on the overall substitution pattern on both the thiophene and pyridine rings. However, the distinct association of the 3-yl isomer with a key anticancer mechanism (topoisomerase II inhibition) marks it as a particularly interesting scaffold for further exploration.

Experimental Protocols

The cytotoxicity data for the compared compounds were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[6]

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The cytotoxic effects of many thienyl-pyridine derivatives have been linked to the inhibition of topoisomerases.[1][2] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[7] By inhibiting these enzymes, anticancer compounds can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis (programmed cell death).[8]

There are two main types of topoisomerases targeted in cancer therapy:

  • Topoisomerase I: Creates single-strand breaks in DNA to relieve torsional stress.[7] Inhibitors of this enzyme trap the covalent DNA-enzyme complex, preventing the re-ligation of the DNA strand.[9]

  • Topoisomerase II: Induces double-strand breaks to allow for the passage of another DNA duplex, a process crucial for untangling chromosomes.[7] Inhibitors of topoisomerase II stabilize the cleavage complex, leading to the accumulation of double-strand breaks.[8]

The finding that certain thiophen-3-yl pyridine derivatives are potent topoisomerase II inhibitors suggests a specific and powerful mechanism of action for this class of compounds.[2]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for cytotoxicity testing and the signaling pathway of topoisomerase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Test Compound Serial Dilution treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance calculation Calculate % Cell Viability absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Cytotoxicity Testing Workflow

topoisomerase_inhibition cluster_pathway Topoisomerase II Inhibition Pathway compound Thienyl-Pyridine Compound stabilized_complex Stabilized Ternary Complex compound->stabilized_complex binds & stabilizes topo_ii Topoisomerase II cleavage_complex Covalent Topo II-DNA Cleavage Complex topo_ii->cleavage_complex creates transient break dna DNA Double Helix dna->cleavage_complex cleavage_complex->stabilized_complex religation_block Re-ligation Blocked stabilized_complex->religation_block ds_breaks Accumulation of DNA Double-Strand Breaks religation_block->ds_breaks apoptosis Apoptosis / Cell Death ds_breaks->apoptosis triggers

Mechanism of Topoisomerase II Inhibition

Conclusion

While direct comparative data for thiophene-2-yl versus thiophene-3-yl carbonyl pyridine derivatives remains elusive, evidence from closely related structures provides valuable guidance for drug design. The choice of the thiophene isomer is a critical determinant of biological activity and mechanism of action.

  • No single isomer is universally superior; the overall substitution pattern is key.

  • Thiophene-2-yl derivatives have shown high cytotoxic potency in certain configurations.[1]

  • Thiophene-3-yl derivatives are strongly associated with topoisomerase II inhibition, a clinically validated anticancer mechanism.[2]

For researchers and drug development professionals, these findings underscore the importance of synthesizing and evaluating both positional isomers in new drug discovery campaigns. The thiophen-3-yl scaffold, in particular, warrants significant attention for its potential to yield compounds with a well-defined and potent mechanism of action. Future studies focusing on a direct comparison of carbonyl-linked isomers are needed to further elucidate the subtleties of this important structural parameter.

References

A Comparative Guide to the Bioactivity of 2-[(Thiophen-2-yl)carbonyl]pyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the potential bioactivity of 2-[(Thiophen-2-yl)carbonyl]pyridine. Due to the limited direct experimental data on this specific compound, this document focuses on the experimentally determined bioactivities of structurally similar molecules, including 2-benzoylpyridine and other thiophene-pyridine derivatives. The primary aim is to elucidate potential mechanisms of action for this compound by drawing parallels with its analogues. This guide presents a comparative analysis of their antitumor, antibacterial, and anxiolytic properties, supported by quantitative experimental data, detailed protocols, and visual representations of associated signaling pathways and workflows.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiophene ring via a carbonyl group. While direct studies on its biological effects are scarce, its structural motifs are present in numerous pharmacologically active molecules. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Similarly, the thiophene ring is a bioisostere of the benzene ring and is found in many approved drugs. The presence of both moieties suggests that this compound could exhibit a range of biological activities.

This guide explores three potential areas of bioactivity for this compound based on the activities of its structural analogues:

  • Antitumor Activity: Drawing comparisons with 2-benzoylpyridine thiosemicarbazone derivatives, which have shown potent antiproliferative effects.

  • Antibacterial Activity: Based on the demonstrated efficacy of thiophene-2-carboxamide derivatives against pathogenic bacteria.

  • Anxiolytic Activity: Inferred from the psychotropic effects observed in various thioalkyl pyridine derivatives.

Each section will provide a comparative analysis of the subject compound's potential with established alternatives, supported by experimental data and detailed methodologies.

Antitumor Activity

Hypothesized Mechanism of Action

Based on the activity of structurally related 2-benzoylpyridine thiosemicarbazones, a potential antitumor mechanism for this compound could involve the chelation of intracellular iron.[1][2] Cancer cells have a higher demand for iron than normal cells to support their rapid proliferation. Iron chelation can disrupt this process by inhibiting iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis and repair. This leads to cell cycle arrest and induction of apoptosis. Another potential mechanism, given the planar aromatic structure, could be the intercalation into DNA, similar to the action of Doxorubicin, a widely used chemotherapeutic agent.

antitumor_mechanism Compound This compound (or analogue) Iron Intracellular Iron (Fe) Compound->Iron Chelation DNA DNA Compound->DNA Potential Intercalation RR Ribonucleotide Reductase Iron->RR Cofactor for DNA_synthesis DNA Synthesis & Repair RR->DNA_synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Intercalation DNA Intercalation DNA->Intercalation Intercalation->Apoptosis

Figure 1: Hypothesized Antitumor Mechanisms of Action.
Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of a representative 2-benzoylpyridine thiosemicarbazone derivative and the standard chemotherapeutic drug, Doxorubicin, against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.

CompoundTarget Cell LineIC50 (µM)Treatment Duration (hours)
2-Benzoylpyridine Thiosemicarbazone Derivative (Compound 5) A549 (Lung Carcinoma)10.67 ± 1.5324
C6 (Rat Glioma)4.33 ± 1.0424
Doxorubicin MCF-7 (Breast Adenocarcinoma)2.524
A549 (Lung Carcinoma)> 2024

Data for 2-Benzoylpyridine Thiosemicarbazone Derivative (Compound 5) from[3]. Data for Doxorubicin from[4].

Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure: [4]

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells into a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

mtt_workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (e.g., 24-72h) C->D E Add MTT Solution D->E F Incubate 2-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 2: Workflow for the MTT Assay.

Antibacterial Activity

Hypothesized Mechanism of Action

Thiophene-pyridine derivatives have shown promise as antibacterial agents. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[4] The proposed mechanism of action involves the inhibition of β-lactamase enzymes. These enzymes are a primary mechanism of antibiotic resistance in Gram-negative bacteria, as they hydrolyze and inactivate β-lactam antibiotics. By inhibiting β-lactamase, these compounds could restore the efficacy of β-lactam antibiotics or act as standalone antibacterial agents.

antibacterial_mechanism Compound Thiophene-Pyridine Derivative BetaLactamase β-Lactamase Enzyme Compound->BetaLactamase Inhibition BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates BacterialCellWall Bacterial Cell Wall Synthesis BetaLactam->BacterialCellWall Inhibits Hydrolysis Hydrolysis CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis

Figure 3: Hypothesized Antibacterial Mechanism of Action.
Comparative Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative N-(4-methylpyridin-2-yl) thiophene-2-carboxamide derivative and the standard antibiotic, Ciprofloxacin, against Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (Compound 4c) E. coli ST131 (ESBL-producing)15 ± 2
Ciprofloxacin E. coli ATCC 259220.004

Data for Compound 4c from[4]. Data for Ciprofloxacin from[1].

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Test compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure: [5]

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.

mic_workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Incubate 16-20h at 35°C C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Figure 4: Workflow for MIC Determination.

Anxiolytic Activity

Hypothesized Mechanism of Action

Certain thioalkyl pyridine derivatives have demonstrated significant anxiolytic effects in preclinical models.[6] The precise mechanism is not fully elucidated but is thought to involve modulation of neurotransmitter systems in the central nervous system. A plausible hypothesis is the interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Positive allosteric modulation of GABA-A receptors would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability and producing an anxiolytic effect. This is the mechanism of action for benzodiazepines like Diazepam. Alternatively, these compounds might interact with serotonin receptors, such as the 5-HT1A receptor, which is a target for the anxiolytic drug Buspirone.[7]

anxiolytic_mechanism Compound Thioalkyl Pyridine Derivative GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation Serotonin_Receptor 5-HT1A Receptor Compound->Serotonin_Receptor Agonism/Partial Agonism (Alternative Hypothesis) Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx GABA GABA GABA->GABA_A Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect Serotonin_Receptor->Anxiolytic_Effect

Figure 5: Hypothesized Anxiolytic Mechanisms of Action.
Comparative Performance Data

The following table summarizes the effects of a thioalkyl pyridine derivative and standard anxiolytic drugs in the elevated plus-maze test in mice. An increase in the time spent and the number of entries into the open arms is indicative of anxiolytic activity.

CompoundDose (mg/kg)% Time in Open Arms% Entries into Open Arms
Control (Vehicle) -~20%~30%
Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate Not SpecifiedSignificantly Increased (> Diazepam)Not Specified
Diazepam 1Significantly IncreasedSignificantly Increased
Buspirone 2.0 - 4.0IncreasedIncreased

Qualitative data for the thioalkyl pyridine derivative from[6]. Quantitative data for Buspirone from[7]. The anxiolytic effect of Diazepam is well-established.[8]

Experimental Protocol: Elevated Plus-Maze Test

This behavioral test is widely used to assess anxiety-like behavior in rodents.

Materials:

  • Elevated plus-maze apparatus (two open arms and two enclosed arms)

  • Video tracking system and software

  • Test animals (mice or rats)

  • Test compound and vehicle

  • Standard anxiolytic drug (e.g., Diazepam)

Procedure: [9]

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or standard drug to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to freely explore the maze for a 5-minute session.

  • Data Collection: Record the animal's movements using a video tracking system. The primary measures are the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of entries into the open arms [(Entries into open arms / Total entries into all arms) x 100]. An increase in these parameters indicates an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze between each trial to remove olfactory cues.

epm_workflow A Habituate Animal to Testing Room B Administer Compound or Vehicle A->B C Place Animal in Center of Maze B->C D Record Behavior for 5 min (Video Tracking) C->D E Analyze Data: - Time in Open/Closed Arms - Entries into Open/Closed Arms D->E F Clean Maze E->F

Figure 6: Workflow for the Elevated Plus-Maze Test.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, the analysis of its structural analogues provides a strong basis for hypothesizing its potential as an antitumor, antibacterial, or anxiolytic agent. The comparative data and detailed protocols presented in this guide offer a framework for the future investigation of this compound and its derivatives. Further research is warranted to experimentally validate these hypotheses and to determine the specific mechanisms of action and therapeutic potential of this compound.

References

Benchmarking Electronic Properties of 2-[(Thiophen-2-yl)carbonyl]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the electronic properties of the novel compound 2-[(Thiophen-2-yl)carbonyl]pyridine against well-established organic electronic materials: Pentacene, Poly(3-hexylthiophene) (P3HT), and[1][1]-Phenyl-C61-butyric acid methyl ester (PCBM).

While experimental data for this compound is not yet publicly available, this guide outlines the standard experimental protocols necessary for its characterization. The established electronic properties of the benchmark materials are presented in a structured format to serve as a reference for future evaluation of this and other new compounds.

Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties of the benchmark materials. These values are crucial for assessing the potential performance of a material in various organic electronic devices. The corresponding data for this compound would be determined using the experimental protocols detailed in the subsequent section.

PropertyPentaceneP3HTPCBMThis compound
HOMO Energy Level (eV) -5.0 to -5.2-4.7 to -5.2[2]-6.1[3][4]Not available (requires experimental measurement)
LUMO Energy Level (eV) -2.9 to -3.2-2.7 to -3.0[5]-3.7 to -4.0[3][4][6]Not available (requires experimental measurement)
Energy Gap (eV) ~2.2~1.9 - 2.1~2.1 - 2.4Not available (requires experimental measurement)
Charge Carrier Mobility Hole: 0.1 - 1.0 cm²/Vs (thin film)[7][8]Hole: 1x10⁻⁴ to 1x10⁻² cm²/Vs (thin film)[9]Electron: 1x10⁻³ to 1x10⁻² cm²/Vs (thin film)[6]Not available (requires experimental measurement)
UV-Vis Absorption Peak (nm) ~545, 584, 632, 670 (thin film)[10]~510, 555, 615 (thin film)[11]~335 (thin film)Not available (requires experimental measurement)

Experimental Protocols for Electronic Characterization

To determine the electronic properties of this compound, a series of standard experimental procedures should be followed. These protocols are widely accepted in the field of organic electronics for reliable material characterization.

Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which are then used to estimate the HOMO and LUMO energy levels.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Three-Electrode System: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The experiment is typically calibrated against an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram are determined. These potentials are then used to calculate the HOMO and LUMO energy levels using empirical formulas that relate the measured potentials to the vacuum level.

Measurement of Charge Carrier Mobility using the Hall Effect

The Hall effect provides a direct measurement of charge carrier mobility and can also determine the type of majority charge carrier (electrons or holes).

Methodology:

  • Device Fabrication: A thin film of this compound is deposited on a substrate with pre-patterned electrodes in a Hall bar geometry.

  • Measurement Setup: The device is placed in a uniform magnetic field perpendicular to the film surface. A constant current is passed through the length of the film.

  • Data Acquisition: The Hall voltage, which develops perpendicular to both the current and the magnetic field, is measured.

  • Calculation: The charge carrier mobility (μ) is calculated from the Hall voltage, the applied current, the magnetic field strength, the charge carrier density, and the dimensions of the film.

Characterization of Optical Properties by UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the light absorption properties of a material, from which the optical bandgap can be estimated.

Methodology:

  • Sample Preparation: A thin film of this compound is deposited on a transparent substrate, such as quartz.

  • Spectrometer Setup: A UV-Vis spectrophotometer is used to measure the absorbance or transmittance of the film over a range of wavelengths.

  • Data Acquisition: The absorption spectrum is recorded, showing peaks at wavelengths where the material absorbs light most strongly.

  • Data Analysis: The absorption onset, which corresponds to the lowest energy electronic transition, is determined from the spectrum. The optical bandgap can be estimated from this onset wavelength.

Visualizing the Path to Electronic Characterization

The following diagrams illustrate the workflow for characterizing the electronic properties of a new material and the conceptual relationship between the key experimental techniques and the properties they measure.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Electronic Property Characterization cluster_properties Determined Electronic Properties Synthesis Synthesis of this compound CV Cyclic Voltammetry Synthesis->CV Hall Hall Effect Measurement Synthesis->Hall UVVis UV-Vis Spectroscopy Synthesis->UVVis HOMO_LUMO HOMO/LUMO Energy Levels CV->HOMO_LUMO Mobility Charge Carrier Mobility Hall->Mobility Bandgap Optical Bandgap UVVis->Bandgap

Experimental workflow for electronic characterization.

Signaling_Pathways cluster_techniques Experimental Techniques cluster_properties Electronic Properties CV Cyclic Voltammetry HOMO_LUMO HOMO/LUMO Levels CV->HOMO_LUMO determines Hall Hall Effect Mobility Carrier Mobility Hall->Mobility measures UVVis UV-Vis Spectroscopy Absorption Optical Absorption UVVis->Absorption characterizes

Relationship between techniques and properties.

References

Safety Operating Guide

Proper Disposal of 2-[(Thiophen-2-yl)carbonyl]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the proper disposal of 2-[(Thiophen-2-yl)carbonyl]pyridine (CAS No. 6602-63-7), a heterocyclic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on its known hazards and the properties of its constituent moieties, pyridine and thiophene, representing a cautious and comprehensive approach to its disposal.

Immediate Safety and Hazard Assessment

Based on available data, this compound is a yellow oil that is harmful if swallowed and causes serious eye irritation.[1] The pyridine and thiophene structural components suggest that it should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste.

Key Safety and Physical Data

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 6602-63-7[1]
Molecular Formula C₁₀H₇NOS[2]
Molecular Weight 189.23 g/mol [1][2]
Physical State Yellow oil[1]
Boiling Point 333.3°C at 760 mmHg[1]
Density 1.259 g/cm³[1]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1]
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Sealed in a dry place, at room temperature (20 to 22 °C)[1]
LD50 (Oral, Rat) Data not available
LD50 (Dermal, Rabbit) Data not available
Environmental Hazards Data not available

Experimental Protocols for Safe Disposal

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling to ensure compliance with safety regulations and to prevent environmental contamination.

Personal Protective Equipment (PPE) Requirements:

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A standard laboratory coat.

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.

    • This waste stream should be segregated as non-halogenated organic waste. Do not mix it with halogenated solvents or other incompatible waste streams.

  • Waste Collection and Containment:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Glass or high-density polyethylene (HDPE) containers are suitable. The container must have a secure, tightly fitting cap and should be kept closed except when adding waste.

    • Solid Waste: Collect contaminated solid waste, such as absorbent materials, weighing papers, and disposable labware, in a separate, clearly labeled hazardous waste container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Harmful," "Irritant").

      • The date when the waste was first added to the container.

  • Temporary Storage:

    • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area must be well-ventilated, away from sources of heat or ignition, and should have secondary containment to prevent the spread of any potential leaks.

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.

    • High-temperature incineration is the typical and recommended method for the destruction of this type of organic chemical waste.

    • Never dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste Segregate Segregate as Hazardous Waste (Non-Halogenated Organic) Start->Segregate CollectLiquid Collect Liquid Waste in Compatible Container Segregate->CollectLiquid CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid Label Label Container Clearly (Name, Hazards, Date) CollectLiquid->Label CollectSolid->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Disposal Vendor Store->ContactEHS Transport Arrange for Professional Transport and Disposal ContactEHS->Transport End End: Incineration at Licensed Facility Transport->End

Caption: Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.